Quinazoline-2-carbonyl chloride
Description
Properties
CAS No. |
179753-68-5 |
|---|---|
Molecular Formula |
C9H5ClN2O |
Molecular Weight |
192.602 |
IUPAC Name |
quinazoline-2-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H |
InChI Key |
CNLPQMSBEVFNTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)Cl |
Synonyms |
2-Quinazolinecarbonylchloride(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Quinazoline-2-carbonyl Chloride: Synthesis, Reactivity, and Applications
Introduction: The Strategic Importance of Quinazoline-2-carbonyl Chloride
The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The development of novel drugs frequently relies on the efficient and versatile functionalization of this privileged scaffold. Quinazoline-2-carbonyl chloride emerges as a pivotal reactive intermediate in this context. As a highly reactive acyl chloride, it serves as a powerful electrophile, enabling the facile introduction of the quinazoline-2-carboxamide or quinazoline-2-ester moieties into target molecules via nucleophilic acyl substitution. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, reactivity, and safe handling, designed for researchers and professionals in drug development and synthetic chemistry.
Chemical Identity and Physicochemical Properties
Quinazoline-2-carbonyl chloride is an organic compound featuring a quinazoline heterocyclic system substituted at the 2-position with a carbonyl chloride functional group.
| Property | Value | Source |
| CAS Number | 179753-68-5 | [5] |
| Molecular Formula | C₉H₅ClN₂O | [5] |
| Molecular Weight | 192.60 g/mol | [5] |
| Canonical SMILES | O=C(Cl)C1=NC=C2C=CC=CC2=N1 | [5] |
| Appearance | Predicted as a white to yellow crystalline solid | General Knowledge |
Synthesis and Mechanism
The most direct and common method for preparing Quinazoline-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid, Quinazoline-2-carboxylic acid.[6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Causality of Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride for several reasons. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at standard temperatures, which simplifies the purification process as they can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream.[7][8] This drives the reaction to completion according to Le Châtelier's principle and often results in a cleaner crude product.
Reaction Mechanism
The conversion involves a two-stage nucleophilic acyl substitution mechanism:
-
Formation of an Acyl Chlorosulfite Intermediate: The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a highly reactive acyl chlorosulfite intermediate.
-
Nucleophilic Attack by Chloride: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This step proceeds via a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to yield the final Quinazoline-2-carbonyl chloride product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Quinazoline-2-carbonyl chloride.
Experimental Protocol: Synthesis from Quinazoline-2-carboxylic Acid
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Quinazoline-2-carboxylic acid (1.0 eq).[6][9]
-
Solvent & Reagent Addition: Suspend the starting material in an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. Alternatively, use an inert solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with a high-boiling inert solvent like toluene may be necessary to ensure all volatile reagents are removed.
-
Isolation: The resulting crude solid or oil is Quinazoline-2-carbonyl chloride.
-
Purification: The product can be purified by recrystallization from a non-protic solvent (e.g., hexanes/ethyl acetate) if it is a solid. It should be used immediately in the next step whenever possible due to its moisture sensitivity.
Spectroscopic Characterization (Expected Data)
Validation of the synthesized product is critical. The following are expected spectroscopic characteristics for Quinazoline-2-carbonyl chloride.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent signal will be a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically appearing at a high wavenumber, around 1750-1800 cm⁻¹ . The disappearance of the broad O-H stretch from the starting carboxylic acid (around 2500-3300 cm⁻¹) is a key indicator of reaction completion. Aromatic C-H and C=N/C=C stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[10][11][12]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum will be dominated by signals in the aromatic region (typically δ 7.5-9.0 ppm ), corresponding to the protons on the quinazoline ring system. The characteristic broad singlet of the carboxylic acid proton (often > δ 10 ppm) will be absent.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbonyl carbon of the acyl chloride is expected to appear significantly downfield, typically in the range of δ 165-175 ppm . Multiple signals will be present in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the quinazoline core.[10][13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (192.60 g/mol ). The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak ([M]⁺ at m/z ≈ 192 and [M+2]⁺ at m/z ≈ 194).[12]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of Quinazoline-2-carbonyl chloride stems from the high reactivity of the acyl chloride group, which is an excellent electrophile for nucleophilic acyl substitution reactions. This allows for the straightforward synthesis of a wide array of quinazoline derivatives.
-
Amide Formation: Reaction with primary or secondary amines (R-NH₂ or R₂NH) in the presence of a non-nucleophilic base (like triethylamine or pyridine) yields the corresponding quinazoline-2-carboxamides. This is one of the most common applications, as the amide linkage is a stable and prevalent functional group in drug molecules.[14]
-
Ester Formation: Reaction with alcohols (R-OH) or phenols (Ar-OH), typically in the presence of a base, produces quinazoline-2-carboxylates (esters).
-
Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic rings under Friedel-Crafts conditions to form 2-aroylquinazolines.
The resulting derivatives are of high interest in drug discovery, with many quinazoline-based compounds being investigated or approved as anticancer agents that target protein kinases.[3][4][15]
General Reactivity Pathways
Caption: Key nucleophilic substitution reactions of Quinazoline-2-carbonyl chloride.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols.[8]
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[8][16]
-
Moisture Sensitive: Reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[17] This reaction is highly exothermic.
-
Toxic: Inhalation of vapors can cause severe irritation to the respiratory tract and may lead to pulmonary edema.[16][17]
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
All manipulations must be conducted within a certified chemical fume hood to prevent vapor inhalation.[18]
-
Use a syringe or cannula for transferring the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[8]
-
-
Storage:
Conclusion
Quinazoline-2-carbonyl chloride is a high-value, reactive intermediate that serves as a critical gateway for the synthesis of diverse libraries of quinazoline derivatives. Its predictable reactivity through nucleophilic acyl substitution allows for the efficient construction of amides and esters, which are key functional groups in many pharmacologically active molecules. A thorough understanding of its synthesis, characterization, and, most importantly, its hazardous nature and handling requirements is essential for its safe and effective utilization in the pursuit of novel therapeutics.
References
- An In-depth Technical Guide to Quinoline-2-carbonyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery. BenchChem Technical Support Team.
- Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology.
- Chemistry Acid Chloride.
- ACETYL CHLORIDE.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- Quinazoline synthesis. Organic Chemistry Portal.
- Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
- Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.
- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
- Synthesis of Medicinally Important Quinazolines and Their Deriv
- Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Deriv
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
- Synthesis and Characterization of Ruthenium (II)
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
- Quinoxaline-2-carbonyl chloride | C9H5ClN2O. PubChem.
- Quinazoline-2-carboxylic acid hydrochloride. Sigma-Aldrich.
- 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride. ChemSynthesis.
- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing.
- Quinazoline-2-carbonyl chloride. BLD Pharm.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
- Discovery of Novel Quinazoline Deriv
- Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry.
- Quinazoline-2-carboxylic acid. Fluorochem.
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- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 179753-68-5|Quinazoline-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Quinoline-2-carbonyl chloride | 50342-01-3 | Benchchem [benchchem.com]
- 8. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 9. Quinazoline-2-carboxylic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. ijarst.in [ijarst.in]
- 12. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. nj.gov [nj.gov]
- 18. carlroth.com [carlroth.com]
- 19. chemos.de [chemos.de]
Strategic Sourcing and Utilization of Quinazoline-2-carbonyl Chloride in Drug Discovery
Executive Summary: The "Buy vs. Make" Paradox
In medicinal chemistry, Quinazoline-2-carbonyl chloride is a high-value scaffold for synthesizing kinase inhibitors and GPCR ligands.[1] However, sourcing this specific building block presents a trap for the inexperienced researcher.
The Core Thesis: While commercial listings for Quinazoline-2-carbonyl chloride exist, direct procurement of the acid chloride is operationally risky and often scientifically unsound. Due to the electron-deficient nature of the quinazoline ring, the C-2 carbonyl chloride is highly susceptible to hydrolysis and nucleophilic attack, leading to rapid degradation into the carboxylic acid or dimerized byproducts during transit.
The Professional Recommendation: The most robust strategy is to source the stable precursor—Quinazoline-2-carboxylic acid (or its alkyl esters)—and generate the acid chloride in situ immediately prior to coupling.[1][2] This guide details the supplier landscape for the precursors, the validation of the active species, and the synthetic protocols required for high-yield utilization.
Chemical Context & Instability Mechanism[3][4]
To understand the sourcing strategy, one must understand the molecule's failure mode.
The quinazoline ring is a benzopyrimidine.[2] The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring system.[2] When a carbonyl chloride is attached at the C-2 position, the electrophilicity of the carbonyl carbon is significantly amplified compared to a standard benzoyl chloride.
-
Hydrolysis: Even trace moisture (ppm levels) in "sealed" commercial bottles will hydrolyze the chloride back to the parent acid (CAS 5382-19-4) and HCl gas.[1][2]
-
Self-Immolation: In high concentrations, heteroaromatic acid chlorides can undergo intermolecular reactions, leading to insoluble aggregates.[1][2]
Implication for Sourcing: If you order the chloride, you are likely paying a premium for a bottle of partially degraded acid.[2]
Commercial Supplier Landscape (Precursors)
Instead of hunting for the unstable chloride, target the Quinazoline-2-carboxylic acid (CAS 568630-14-8 / 5382-19-4) or Ethyl quinazoline-2-carboxylate .
Tier 1: High-Throughput Building Block Specialists
These vendors specialize in "Make-on-Demand" (MADE) and diverse heterocyclic libraries.[1] They are the primary source for structural analogs (e.g., 6-fluoro or 4-methyl substituted quinazolines).
| Supplier | Category | Strengths | Strategic Use Case |
| Enamine | Discovery | Massive catalog of analogs; "MADE" building blocks.[1] | Accessing diverse 6-, 7-, or 8-substituted quinazoline acids for SAR exploration.[1] |
| Combi-Blocks | Inventory | High stock availability; transparent pricing.[1][2] | Sourcing the parent acid (CAS 568630-14-8) in gram-scale quantities for pilot reactions. |
| Chem-Space | Aggregator | AI-driven search across multiple vendors.[1][2] | Finding rare substitution patterns not listed in standard catalogs.[1][2] |
Tier 2: Bulk & Scale-Up Suppliers
For gram-to-kilogram requirements, these suppliers offer higher purity guarantees and batch-specific COAs.[1]
| Supplier | Category | Strengths | Strategic Use Case |
| WuXi AppTec | CRO/CMO | Process chemistry optimization.[1] | Custom synthesis of the acid precursor on >100g scale. |
| PharmBlock | Specialist | Focus on novel heterocycles.[1][2] | Sourcing difficult-to-make quinazoline cores. |
Tier 3: Reference Standard Suppliers
Use these for analytical standards, not synthesis.
-
MilliporeSigma (Merck): High cost, certified purity.[2] Use to validate the identity of material bought from cheaper sources.[2]
Strategic Sourcing Workflow
The following decision tree outlines the logical flow for acquiring this building block.
Figure 1: Strategic decision matrix for sourcing quinazoline-2-carbonyl building blocks. Note the emphasis on sourcing the acid rather than the chloride.
Technical Protocol: In-Situ Activation & Validation
Objective: Generate high-purity Quinazoline-2-carbonyl chloride from the acid and validate its formation without isolation.
Part A: Synthesis (The Activation)[5]
-
Reagents: Quinazoline-2-carboxylic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), Dichloromethane (DCM, anhydrous).
-
Protocol:
-
Suspend the acid in anhydrous DCM under Nitrogen/Argon.[2]
-
Add catalytic DMF.[2]
-
Add Oxalyl Chloride dropwise at 0°C. Note: Gas evolution (CO/CO2) will be vigorous.[2]
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
Critical Step: Concentrate in vacuo to remove excess oxalyl chloride.[2] Redissolve in fresh anhydrous DCM.
-
Part B: Quality Control (The "Methanolysis" Test)
Do not attempt to run LCMS directly on the acid chloride; it will hydrolyze on the column, showing the acid mass, leading to a false negative.[2]
Protocol:
-
Take a 50 µL aliquot of your reaction mixture.
-
Quench it into a vial containing 500 µL of anhydrous Methanol (MeOH).
-
Wait 10 minutes.
-
Run LCMS on this sample.[2]
-
Interpretation:
Figure 2: The Methanolysis QC Protocol. This is the industry-standard method for verifying reactive acyl chlorides.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link] (Contextual reference on heteroaromatic halide stability).[1][2]
-
Synthesis of Quinazolinones and Quinazoline Derivatives. National Institutes of Health (PMC).[1][2] Available at: [Link] (Synthetic utility verification).[1][2]
Sources
Technical Guide: Chemical Stability & Handling of Quinazoline-2-carboxylic Acid Chloride
Executive Summary
Quinazoline-2-carboxylic acid chloride (CAS: 179753-68-5) is a high-reactivity heterocyclic electrophile used primarily as a transient intermediate in the synthesis of bioactive quinazoline derivatives. Its stability profile is defined by extreme moisture sensitivity and susceptibility to thermal degradation .
Unlike its 4-isomer, the 2-isomer places the chlorocarbonyl group adjacent to the N1/N3 nitrogens, significantly increasing the electrophilicity of the carbonyl carbon. Consequently, this compound exhibits rapid hydrolytic degradation upon exposure to atmospheric moisture, converting back to the parent carboxylic acid.
Critical Handling Directive: Due to its instability, in situ generation is the recommended protocol for most applications. If isolation is required, it must be stored under an inert atmosphere (Ar/N₂) at -20°C.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | Quinazoline-2-carbonyl chloride |
| CAS Number | 179753-68-5 |
| Molecular Formula | C₉H₅ClN₂O |
| Molecular Weight | 192.60 g/mol |
| Appearance | Yellow to tan solid (prone to darkening upon degradation) |
| Solubility | Soluble in DCM, THF, Toluene (Anhydrous); Reacts violently with water/alcohols |
| Reactivity Class | Acyl Chloride (Heterocyclic) |
Stability Profile: Mechanistic Analysis
Hydrolytic Instability (Primary Degradation Pathway)
The dominant stability threat to Quinazoline-2-carboxylic acid chloride is hydrolysis. The electron-withdrawing nature of the quinazoline ring (specifically the imine-like nitrogens at positions 1 and 3) exerts a strong inductive effect (-I) on the carbonyl carbon. This makes the carbonyl center highly susceptible to nucleophilic attack by water molecules.
Mechanism:
-
Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: Chloride ion (
) is expelled, reforming the carbonyl bond. -
Deprotonation: Loss of a proton yields Quinazoline-2-carboxylic acid and HCl.
Visualizing the Degradation Pathway:
Caption: Figure 1. Hydrolytic degradation pathway of Quinazoline-2-carboxylic acid chloride upon exposure to moisture.
Thermal Stability
While specific calorimetric data for the 2-isomer is limited, heterocyclic 2-carboxylic acid chlorides are generally prone to thermal decarbonylation or decarboxylation at elevated temperatures (>100°C), especially in the presence of trace moisture or Lewis acids.
-
Risk: Heating the neat solid above its melting point or refluxing in high-boiling solvents without a nucleophile can lead to decomposition.
-
Recommendation: Maintain reaction temperatures below 80°C unless necessary.
Handling & Synthesis Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize a "self-validating" approach where the quality of the reagent is confirmed immediately prior to use.
Protocol A: In Situ Generation (Recommended)
Rationale: Avoids isolation and storage stability issues entirely.
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen flow.
-
Reagents: Charge with Quinazoline-2-carboxylic acid (1.0 eq) and anhydrous Toluene or DCM (
). -
Activation: Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Note: Thionyl Chloride (
) can also be used but requires harsher conditions to remove excess reagent.
-
-
Reaction: Stir at room temperature (or mild reflux for
) until gas evolution ( , , ) ceases (typically 1-2 hours). -
Validation: Take a 50 µL aliquot, blow dry with
, dissolve in dry , and check via ¹H NMR (Shift of aromatic protons) or IR (Appearance of ~1780 cm⁻¹ C=O stretch). -
Usage: Use the resulting solution directly in the subsequent coupling step.
Protocol B: Isolation & Storage (High Risk)
Rationale: Required only when precise stoichiometry is critical or solvent exchange is impossible.
-
Evaporation: Remove solvent and excess chlorinating agent under high vacuum (Schlenk line) at ambient temperature. Do not heat.
-
Inert Transfer: Transfer the solid residue to a glovebox or use Schlenk techniques to bottle.
-
Storage Conditions:
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Temperature: -20°C.
-
Container: Tightly sealed glass vial with Parafilm/Teflon tape over the cap.
-
Workflow Diagram:
Caption: Figure 2. Decision logic for handling Quinazoline-2-carboxylic acid chloride to minimize degradation.
Analytical Monitoring & Quality Control
Trustworthiness in data comes from verifying the integrity of your reagents.
| Method | Observation for Intact Chloride | Observation for Hydrolyzed Acid |
| FT-IR | Sharp C=O stretch at 1750–1790 cm⁻¹ | Broad C=O stretch at 1680–1720 cm⁻¹ ; Broad O-H stretch |
| TLC | Reacts with Methanol on plate to form Methyl Ester (distinct R_f) | Streaks or stays at baseline (polar acid) |
| HPLC | Must derivatize first: Quench with Methanol -> Analyze as Methyl Ester | Peak corresponds to parent Acid |
Derivatization Protocol for HPLC: Since acid chlorides degrade on reverse-phase columns (aqueous mobile phase), do not inject directly.
-
Take 10 µL of sample.
-
Add into 500 µL anhydrous Methanol.
-
Wait 5 minutes (conversion to Methyl Ester).
-
Inject. The presence of the Methyl Ester peak confirms the Acid Chloride was intact before the quench.
References
- Context: Provides baseline handling data for the structural analog quinoline-2-carbonyl chloride, establishing the requirement for inert
- Context: Establishes the stability of the parent acid and the hydrochloride salt form, which is the degrad
-
PubChem. (2025).[1] Quinazoline-2-carboxylic acid | C9H6N2O2.[1][2] National Library of Medicine. Retrieved from [Link]
- Context: Provides physicochemical properties of the parent scaffold.
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Retrieved from [Link]
- )
- Context: Confirms the causality behind experimental choices: anhydrous conditions to prevent hydrolysis and reflux for activ
Sources
Bioactive Scaffolds Derived from Quinazoline-2-carbonyl chloride: A Guide to Synthesis, Fabrication, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and utilization of Quinazoline-2-carbonyl chloride, a highly reactive intermediate, for the development of advanced bioactive scaffolds. We will explore the synthetic pathways, fabrication methodologies for creating functional biomaterials, and the characterization techniques required to validate their structure and function. Furthermore, this guide details the significant therapeutic applications of these scaffolds, particularly in anticancer and antimicrobial research, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers engaged in drug discovery, biomaterial science, and pharmaceutical development.
The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry
Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a structure of immense interest in pharmaceutical chemistry.[3] Its derivatives are foundational to over 200 naturally occurring alkaloids and a plethora of synthetic compounds with a broad spectrum of pharmacological activities.[1][3] The therapeutic versatility of this scaffold is evidenced by its presence in several FDA-approved drugs for treating conditions ranging from cancer (e.g., Gefitinib, Erlotinib) to hypertension (e.g., Prazosin).[1][5][6]
The efficacy of quinazoline derivatives often stems from their ability to act as inhibitors of key cellular enzymes, such as tyrosine kinases, which are critical in cell signaling pathways that govern proliferation, apoptosis, and angiogenesis.[7][8] Modifications at various positions on the quinazoline ring can drastically alter potency and selectivity, making it a highly adaptable framework for drug design.[7] This guide focuses on leveraging the C-2 position through a highly reactive intermediate, Quinazoline-2-carbonyl chloride, to construct macromolecular scaffolds with embedded biological functionality.
Synthesis of the Key Intermediate: Quinazoline-2-carbonyl chloride
The cornerstone of developing these bioactive scaffolds is the efficient synthesis of the highly reactive Quinazoline-2-carbonyl chloride. While direct synthesis can be challenging, a common and reliable route proceeds via the corresponding carboxylic acid. The overall workflow involves the cyclization of anthranilic acid derivatives followed by conversion of the resulting carboxylic acid to the acyl chloride.
Causality Behind Experimental Choices
-
Starting Material: Anthranilic acid is a readily available and cost-effective precursor that contains the necessary aniline and carboxylic acid functionalities for forming the quinazoline core.[9]
-
Cyclization: The Niementowski quinazoline synthesis, or variations thereof, involves reacting anthranilic acid with amides or, in this case, a precursor that can form the C-2 and N-3 of the pyrimidine ring.[3]
-
Conversion to Acyl Chloride: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides.[1] It is chosen because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product.
Experimental Protocol: Synthesis of Quinazoline-2-carbonyl chloride
Part A: Synthesis of Quinazoline-2-carboxylic acid
-
To a solution of anthranilic acid (1 eq.) in a suitable solvent like pyridine, add glyoxylic acid (1.1 eq.) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with concentrated HCl to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure Quinazoline-2-carboxylic acid.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Conversion to Quinazoline-2-carbonyl chloride (1)
-
Suspend Quinazoline-2-carboxylic acid (1 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Validation: The completion of the reaction is indicated by the dissolution of the solid starting material.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid residue, Quinazoline-2-carbonyl chloride, is often used immediately in the next step due to its moisture sensitivity. If storage is necessary, it must be under strictly anhydrous conditions.
Visualization of Synthetic Pathway
Caption: Synthetic route to Quinazoline-2-carbonyl chloride.
Fabrication and Characterization of Bioactive Scaffolds
Quinazoline-2-carbonyl chloride is a versatile building block for creating bioactive scaffolds. Its reactive acyl chloride group can readily form covalent bonds (typically amide or ester linkages) with polymers possessing nucleophilic functional groups like amines (-NH₂) or hydroxyls (-OH).
Scaffold Fabrication Methods
-
Grafting onto Natural Polymers: Biocompatible polymers like chitosan, hyaluronic acid, or cellulose can be functionalized. The amine or hydroxyl groups on these polymers react with the carbonyl chloride, covalently attaching the quinazoline moiety to the polymer backbone.
-
Electrospinning: A solution containing a carrier polymer (e.g., polylactic acid, polycaprolactone) and the quinazoline derivative can be electrospun to produce nanofibrous scaffolds. This method creates a high surface-area-to-volume ratio, which is ideal for tissue engineering and drug delivery applications.
Experimental Protocol: Grafting Quinazoline onto a Chitosan Scaffold
-
Dissolve chitosan (1g) in 100 mL of a 2% acetic acid solution with stirring until a homogenous solution is formed.
-
Cast the solution into a petri dish and freeze-dry to create a porous scaffold.
-
Immerse the scaffold in a solution of dry N,N-dimethylformamide (DMF) containing triethylamine (TEA) (1.5 eq.) as an acid scavenger.
-
Separately, dissolve Quinazoline-2-carbonyl chloride (1.2 eq.) in anhydrous DMF.
-
Add the Quinazoline-2-carbonyl chloride solution dropwise to the chitosan scaffold suspension under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
Allow the reaction to proceed at room temperature for 24 hours with gentle agitation.
-
Wash the resulting scaffold extensively with DMF, followed by ethanol, and finally with deionized water to remove unreacted reagents and byproducts.
-
Freeze-dry the functionalized scaffold to obtain the final product.
Characterization Techniques
A multi-faceted approach is essential to confirm the successful fabrication and to understand the properties of the scaffold.
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm covalent attachment of the quinazoline moiety. | Appearance of characteristic peaks for the quinazoline ring and the newly formed amide bond (C=O stretch). |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and pore structure of the scaffold. | Images revealing the interconnected porous network (for freeze-dried) or nanofibrous structure (for electrospun). |
| ¹H NMR Spectroscopy | To confirm the chemical structure (for soluble derivatives). | Signals corresponding to both the polymer backbone and the protons of the quinazoline ring. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized scaffold compared to the original polymer. | A shift in the decomposition temperature, indicating successful modification. |
| Mechanical Testing | To evaluate the tensile strength and elasticity, crucial for tissue engineering applications. | Data on the scaffold's ability to withstand physiological stresses. |
Visualization of Experimental Workflow
Caption: Workflow for scaffold fabrication and validation.
Biological Applications and Mechanisms of Action
Scaffolds decorated with quinazoline moieties exhibit a wide range of biological activities, primarily focused on anticancer and antimicrobial applications.[3][10]
Anticancer Activity
Quinazoline derivatives are renowned for their potent anticancer properties, often acting as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][7] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7]
Mechanism of Action: EGFR Inhibition
-
Quinazoline-based inhibitors function as ATP-competitive antagonists.[11] They bind to the ATP-binding site within the intracellular kinase domain of EGFR.
-
This binding event prevents the phosphorylation of EGFR, thereby blocking the downstream activation of critical signaling cascades like the PI3K/AKT and MAPK pathways.[7][12]
-
The interruption of these pathways ultimately leads to cell cycle arrest (often at the G2/M phase) and the induction of apoptosis (programmed cell death), thereby inhibiting tumor growth.[5][11]
Visualization of EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by quinazoline scaffolds.
Quantitative Data: Anticancer Activity The following table summarizes the reported cytotoxic activity of various quinazoline derivatives against common cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Novel Quinazoline Derivative (Compound 18) | MGC-803 (Gastric) | 0.85 | [5] |
| Halogenated Quinazoline (Compound 9) | MGC-803 (Gastric) | <6.23 | [5] |
| 2-Thioquinazolin-4(3H)-one Conjugate (108) | A-375 (Melanoma) | Not specified, but noted as effective | [11] |
Antimicrobial Activity
Quinazoline scaffolds have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[13] The mechanism is often attributed to the interference with essential cellular processes in the microbes.
Proposed Mechanisms of Action:
-
Cell Wall/Membrane Disruption: The heterocyclic structure may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane.
-
Enzyme Inhibition: Quinazolines can inhibit microbial enzymes crucial for survival, such as dihydrofolate reductase or DNA gyrase.
-
Interference with Cellular Processes: The presence of the azomethine (C=N) group in some derivatives can form hydrogen bonds within the active sites of various cellular components, disrupting their normal function.
Quantitative Data: Antimicrobial Activity The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Compound Type | Bacteria Strain | MIC (µg/mL) | Reference |
| Disubstituted Quinazoline (13a) | Pseudomonas aeruginosa | 0.5 | |
| Disubstituted Quinazoline (13b) | Pseudomonas aeruginosa | 1.0 | |
| N-methylpiperazine Quinazoline (26a-c) | E. coli | <0.25 | |
| N-methylpiperazine Quinazoline (26a-c) | Staphylococcus aureus | 0.25 - 1.0 |
Conclusion and Future Outlook
Quinazoline-2-carbonyl chloride is a powerful and versatile intermediate for the synthesis of advanced bioactive scaffolds. By covalently linking the potent quinazoline pharmacophore to biocompatible polymers, it is possible to create functional materials with significant therapeutic potential. The demonstrated efficacy of these scaffolds as anticancer and antimicrobial agents, grounded in well-defined mechanisms of action like EGFR inhibition, highlights their promise.
Future research should focus on:
-
Tunable Drug Release: Designing scaffolds with stimuli-responsive linkers (e.g., pH or enzyme-sensitive) to enable targeted drug release at the site of disease.
-
Multi-functional Scaffolds: Combining quinazoline derivatives with other bioactive molecules to create scaffolds with synergistic therapeutic effects.
-
Tissue Engineering Applications: Exploring the use of these scaffolds to promote specific cell adhesion, proliferation, and differentiation for regenerative medicine.
The continued exploration of this chemical space will undoubtedly lead to the development of novel, highly effective biomaterials for a new generation of medical treatments.
References
- Zahedifard, M., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry.
- Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society.
- Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Li, X., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry.
- Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules.
- Ahmad, I., et al. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Journal of Gastrointestinal Cancer.
- Unknown Author. (2025). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ResearchGate.
- Abdel-Rahman, A. A.-H., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry.
- Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar.
- Cho, N., et al. (Year not available). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS ONE.
- Unknown Author. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research Journal of Pharmacy and Health Sciences.
- Abdel-Rahman, A. A.-H., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry.
- Singh, P., & Kumar, A. (2012). Design, Synthesis & Biological Evaluation of Some Novel Quinazolinone Scaffolds. International Journal of Drug Design and Discovery.
- de Oliveira, R. S., et al. (Year not available). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.
- Guzińska, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology.
- Unknown Author. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate.
- Unknown Author. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science.
- Zhang, Y., et al. (Year not available). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules.
- Unknown Author. (2025). Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). ResearchGate.
- Unknown Author. (2025). Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology.
- Smolecule. (2023). Buy Quinoline-2-carbonyl chloride.
- Al-Ghorbani, M., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
- Kumar, A., & Ahmad, I. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis.
- Unknown Author. (Year not available). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.
- Shukla, A., et al. (2001). Quinazoline synthesis. Google Patents.
- Davoodnia, A., et al. (Year not available). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research.
- Park, S., et al. (Year not available). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C−N and C−C Bond-Forming Reactions. e-Publications@Marquette.
- Unknown Author. (Year not available). Quinazoline-based scaffolds used to design our target compounds. ResearchGate.
- Al-Omar, M. A. (Year not available). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
- BLD Pharm. (Year not available). 179753-68-5|Quinazoline-2-carbonyl chloride.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rphsonline.com [rphsonline.com]
Methodological & Application
High-Fidelity Protocol: Nucleophilic Acyl Substitution of Quinazoline-2-carbonyl Chloride
Executive Summary & Strategic Importance
The quinazoline-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging from AcrB efflux pump inhibition (reversing bacterial multidrug resistance) to antimalarial efficacy [1, 2].
Unlike the more common quinazolin-4-one derivatives, the fully aromatic quinazoline-2-carbonyl chloride (Q2CC) presents unique synthetic challenges. The electron-deficient 1,3-diazine ring renders the C2-carbonyl highly electrophilic, making it susceptible to rapid hydrolysis. Consequently, commercial supplies of the acid chloride are often degraded, necessitating a protocol that integrates in situ generation with rapid nucleophilic trapping .
This guide provides a self-validating workflow for converting quinazoline-2-carboxylic acid to its acid chloride, followed by immediate nucleophilic acyl substitution with amines.
Chemical Safety & Stability Profile
Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.
-
Hydrolytic Instability: Q2CC degrades rapidly in the presence of atmospheric moisture to release HCl and revert to the carboxylic acid. The presence of the N1 and N3 nitrogens enhances the electrophilicity of the carbonyl carbon, accelerating this hydrolysis compared to benzoyl chloride.
-
Storage: If isolation is strictly necessary, store under Argon at -20°C. Recommendation: Do not store; generate in situ.
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), face shield, and fume hood operation are mandatory due to the potential evolution of SO₂ and HCl gases.
Mechanistic Principles
The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. However, the electronics of the quinazoline ring dictate specific considerations:
-
Electronic Activation: The imine-like nitrogen atoms (N1, N3) exert a strong inductive effect (-I), pulling electron density from the ring and the C2-position. This makes the carbonyl carbon (
) exceptionally reactive toward nucleophiles. -
Base Selection: A non-nucleophilic base (e.g., DIPEA) is critical to neutralize the HCl byproduct without competing for the acyl center.
-
Side Reactions: The high electrophilicity increases the risk of reacting with trace water (hydrolysis) or competing nucleophiles (e.g., alcoholic solvents).
Visualization: Reaction Mechanism[1][2][3]
Experimental Protocol
Reagents & Materials[3][4][5][6][7]
| Component | Role | Specifications |
| Quinazoline-2-carboxylic acid | Precursor | >97% Purity, dry |
| Oxalyl Chloride | Chlorinating Agent | 2.0 equiv, Freshly distilled/opened |
| DMF | Catalyst | Catalytic drops (anhydrous) |
| Dichloromethane (DCM) | Solvent | Anhydrous (distilled over CaH₂ or molecular sieves) |
| Primary Amine (R-NH₂) | Nucleophile | 1.1 equiv |
| DIPEA (Hünig's Base) | Acid Scavenger | 3.0 equiv, Anhydrous |
Step-by-Step Methodology
This protocol utilizes Oxalyl Chloride for activation, which is milder and produces gaseous byproducts (CO, CO₂) that are easier to remove than Thionyl Chloride (SO₂).
Phase A: In Situ Generation of Acid Chloride
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an Argon inlet.
-
Suspension: Charge the flask with Quinazoline-2-carboxylic acid (1.0 mmol) and anhydrous DCM (10 mL) . The acid will likely remain a suspension.
-
Activation: Cool the mixture to 0°C (ice bath). Add catalytic DMF (1-2 drops) .
-
Chlorination: Dropwise add Oxalyl Chloride (2.0 mmol) over 5 minutes.
-
Observation: Vigorous bubbling (CO/CO₂ evolution) indicates reaction initiation.
-
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours . The solution should become clear/homogeneous as the acid converts to the soluble acid chloride.
-
Concentration (Critical): Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/orange solid.
-
Note: Do not expose to air. Backfill with Argon immediately.
-
Phase B: Nucleophilic Substitution (Amide Coupling)
-
Redissolution: Redissolve the crude acid chloride in anhydrous DCM (5 mL) under Argon. Cool to 0°C .
-
Base Addition: Add DIPEA (3.0 mmol) .
-
Nucleophile Addition: Add the Amine (1.1 mmol) (dissolved in 2 mL DCM) dropwise over 10 minutes.
-
Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temp < 5°C.
-
-
Reaction: Remove ice bath and stir at RT for 4–12 hours .
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the acid chloride (or its methyl ester artifact if using MeOH quench in LCMS).
Phase C: Workup & Purification
-
Quench: Dilute with DCM (20 mL) and wash sequentially with:
-
Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted acid.
-
1M HCl (2 x 15 mL) – Removes excess amine/DIPEA (Skip if product is acid-sensitive).
-
Brine (15 mL).
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).
Visualization: Experimental Workflow
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Reversion to Acid | Moisture ingress during the "Evaporation" or "Redissolution" steps. | Ensure all glassware is flame-dried. Use a Schlenk line. Do not store the intermediate chloride. |
| Incomplete Activation | Old Oxalyl Chloride or insufficient DMF catalyst. | Use fresh reagents. Ensure "bubbling" is observed upon addition. |
| Bis-acylation | Amine is too nucleophilic or excess acid chloride used. | Control stoichiometry strictly (1:1.1). Add amine slowly at 0°C. |
| Product Solubility | Quinazoline amides can be highly crystalline and insoluble. | If product precipitates during reaction, filter the solid directly and wash with cold DCM and water (simplifies workup). |
References
-
Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB. Source: National Institutes of Health (PubMed) / Bioorg Chem. URL:[Link]
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Source: ACS Journal of Medicinal Chemistry. URL:[Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Source: DergiPark (Journal of the Turkish Chemical Society). URL:[Link]
Application Note: High-Yield Preparation of Quinazoline-2-carboxamides via Acid Chloride Activation
Executive Summary
Quinazoline-2-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from TSPO binding (translocator protein ligands) and AcrB inhibition (reversing bacterial multidrug resistance) to antimalarial efficacy.
This Application Note details the robust synthesis of these targets using the Acid Chloride Method . Unlike direct coupling using peptide reagents (e.g., EDC/HOBt), which can be sluggish due to the steric and electronic deactivation of the quinazoline C2 position, the acid chloride route offers superior reactivity, higher yields, and broader substrate tolerance. We provide a validated protocol for generating the moisture-sensitive quinazoline-2-carbonyl chloride intermediate and its subsequent coupling with diverse amines.
Scientific Background & Mechanism[1][2][3]
The Challenge of the C2 Position
The C2 position of the quinazoline ring is electron-deficient, making the adjacent carboxylic acid prone to decarboxylation under vigorous thermal conditions. Furthermore, the nitrogen atoms in the ring can interfere with standard coupling agents by forming unreactive adducts.
The Acid Chloride Solution
Converting quinazoline-2-carboxylic acid to quinazoline-2-carbonyl chloride activates the carbonyl carbon significantly, overcoming the nucleophilicity issues of sterically hindered or electron-poor amines.
Mechanism of Action:
-
Activation: The carboxylic acid reacts with thionyl chloride (
) or oxalyl chloride. The reagent attacks the carbonyl oxygen, creating a good leaving group that is displaced by chloride. -
Coupling: The amine nucleophile attacks the highly electrophilic carbonyl of the acid chloride.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion and restoring the carbonyl double bond to form the amide.
Experimental Workflow Visualization
The following diagram illustrates the critical pathway from the precursor (Isatin-derived) to the final amide library.
Figure 1: Synthetic pathway for Quinazoline-2-carboxamides. Note the critical activation step involving the formation of the acid chloride.
Detailed Protocols
Reagents & Equipment[1][4]
-
Starting Material: Quinazoline-2-carboxylic acid (commercially available or synthesized via the Isatin/Pfitzinger route).
-
Activator: Thionyl Chloride (
, 99%) or Oxalyl Chloride (2.0 M in DCM). -
Solvents: Anhydrous Dichloromethane (DCM) or Toluene.
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine ( ). -
Atmosphere: Dry Nitrogen or Argon balloon.
Protocol A: Synthesis of Quinazoline-2-carbonyl Chloride
Note: This intermediate is moisture-sensitive. Perform in a fume hood.
-
Setup: Charge a dry 50 mL round-bottom flask (RBF) with quinazoline-2-carboxylic acid (1.0 equiv, e.g., 5 mmol).
-
Addition:
-
Method A (Robust): Add neat Thionyl Chloride (
) (10 mL/g of substrate). -
Method B (Mild): Suspend substrate in anhydrous DCM (20 mL). Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by 2 drops of dry DMF (catalyst).
-
-
Reaction:
-
For Method A: Reflux at 80°C for 1.5–2 hours. The solution should become clear.
-
For Method B: Stir at Room Temperature (RT) for 2–4 hours until gas evolution ceases.
-
-
Isolation: Evaporate the solvent/excess reagent under reduced pressure (rotary evaporator).
-
Critical Step: Co-evaporate with anhydrous toluene (
) to remove trace or HCl.
-
-
Result: The residue is the crude acid chloride (often a yellow/orange solid). Use immediately for the next step. Do not store for prolonged periods.
Protocol B: Amidation (Coupling)
-
Preparation: Dissolve the crude acid chloride from Protocol A in anhydrous DCM (15 mL) under Nitrogen. Cool to 0°C in an ice bath.
-
Amine Addition: In a separate vial, mix the target Amine (1.1 equiv) and DIPEA (1.5 equiv) in DCM (5 mL).
-
Coupling: Add the amine/base solution dropwise to the cold acid chloride solution over 10 minutes.
-
Completion: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (usually 50% EtOAc/Hexane).
-
Workup:
-
Wash the organic layer with saturated
(2 x 15 mL) to remove unreacted acid. -
Wash with Brine (15 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Data Analysis & Expected Results
The acid chloride method typically provides higher yields compared to direct coupling. Below is a summary of expected yields based on amine sterics (Reference Data derived from Bioorg. Chem. and J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
| Amine Type | Example Structure | Method | Expected Yield | Notes |
| Primary Aliphatic | Methylamine, Ethylamine | Acid Chloride | 85 - 95% | Very fast reaction; exothermic. |
| Primary Aromatic | Aniline, 4-Fluoroaniline | Acid Chloride | 75 - 88% | Requires longer stirring (4-6 h). |
| Secondary Cyclic | Morpholine, Piperazine | Acid Chloride | 80 - 92% | Excellent solubility; easy workup. |
| Sterically Hindered | tert-Butylamine | Acid Chloride | 60 - 75% | May require reflux in DCE or Toluene. |
Troubleshooting & Optimization Logic
Use the following logic flow to diagnose low yields or impurities.
Figure 2: Troubleshooting decision tree for the acylation of quinazolines.
References
-
Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB. Bioorganic Chemistry, 2020.[10]
-
Synthesis and Biological Evaluation of 4-Phenylquinazoline-2-carboxamides Designed as a Novel Class of Potent Ligands of the Translocator Protein. Journal of Medicinal Chemistry, 2012.
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark (Turkish Journal of Science), 2022.
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 2021.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Synthesis and Evaluation of Quinazoline-Based EGFR Inhibitors
Abstract: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with small-molecule tyrosine kinase inhibitors forming a cornerstone of targeted therapy for various cancers.[1][2] The quinazoline scaffold has proven to be a privileged structure for developing potent EGFR inhibitors, demonstrating high affinity for the ATP-binding site of the kinase domain.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in-vitro evaluation of a representative 4-anilinoquinazoline EGFR inhibitor. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. The protocols emphasize not only the procedural steps but also the underlying chemical and biological principles, ensuring both reproducibility and a deeper understanding of the experimental design.
Introduction: EGFR and the Rise of Quinazoline Inhibitors
The EGFR is a member of the ErbB family of receptor tyrosine kinases and a crucial mediator of signaling pathways that control cell proliferation, survival, and differentiation.[1][5] Upon binding to ligands like Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[6][7] This initiates downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] In many cancers, aberrant EGFR activation, through overexpression or mutation, drives uncontrolled cell growth, making it a prime therapeutic target.[1][8]
First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors.[1] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing signal transduction.[5][7] The quinazoline core acts as a scaffold, with the nitrogen at position 1 (N-1) forming a critical hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase, a key interaction for potent inhibition.[1][3]
PART 1: The EGFR Signaling Pathway and Mechanism of Inhibition
Understanding the target pathway is fundamental to inhibitor design and evaluation. The following diagram illustrates the canonical EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.
Caption: General synthetic workflow for 4-anilinoquinazoline EGFR inhibitors.
This strategy is highly modular, allowing for the introduction of various substituents on both the quinazoline core (typically at the 6- and 7-positions) and the aniline ring to optimize potency, selectivity, and pharmacokinetic properties.
PART 3: Detailed Protocol: Synthesis of a Gefitinib Analogue
This protocol details the synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, the active pharmaceutical ingredient known as Gefitinib. The synthesis is presented in three main stages.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water; handle with extreme care.
Stage 1: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
This stage involves building the substituted quinazolin-4-one core. The synthesis often starts from a substituted anthranilic acid or benzonitrile derivative. For this example, we will assume the starting material 7-methoxy-6-hydroxy-quinazolin-4(3H)-one is available, which itself can be synthesized from isovanillin.
-
Reagents and Materials:
-
7-methoxy-6-hydroxy-quinazolin-4(3H)-one
-
4-(3-chloropropyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and filtration equipment
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-methoxy-6-hydroxy-quinazolin-4(3H)-one (1.0 eq).
-
Add anhydrous DMF to create a slurry (approx. 10-15 mL per gram of starting material).
-
Add anhydrous potassium carbonate (3.0 eq) to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group, activating it for nucleophilic attack.
-
Add 4-(3-chloropropyl)morpholine hydrochloride (1.2 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to drive the SN2 reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (approx. 10x the volume of DMF). This precipitates the product and dissolves inorganic salts.
-
Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMF and salts, then with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to yield 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one as a solid. The product is often of sufficient purity for the next step.
-
Stage 2: Chlorination to form 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline
This step creates the key electrophilic intermediate required for the final coupling.
-
Reagents and Materials:
-
7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Toluene or Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask, reflux condenser, nitrogen/argon inlet
-
-
Procedure:
-
Suspend the quinazolinone from Stage 1 (1.0 eq) in anhydrous toluene or DCM (10-20 mL per gram).
-
Add a catalytic amount of DMF (1-2 drops). DMF acts as a catalyst to form the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
-
Slowly add thionyl chloride (3.0-5.0 eq) dropwise at room temperature under a nitrogen atmosphere. The reaction is exothermic. Alternatively, POCl₃ can be used, often requiring heating to reflux.
-
Heat the mixture to reflux (for SOCl₂) or as required for (POCl₃) for 2-4 hours, until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully remove the excess chlorinating agent under reduced pressure. This step must be done with an appropriate trap for the acidic and corrosive vapors.
-
The resulting residue, containing the crude 4-chloroquinazoline, is often used directly in the next step without extensive purification.
-
Stage 3: SNAr Coupling to Synthesize Gefitinib
This is the final convergent step where the key C4-N bond is formed.
-
Reagents and Materials:
-
Crude 4-chloroquinazoline from Stage 2
-
3-Chloro-4-fluoroaniline
-
Isopropanol (IPA) or Acetonitrile
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, as a scavenger for HCl byproduct)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
Dissolve the crude 4-chloroquinazoline (1.0 eq) in isopropanol (15-20 mL per gram of starting quinazolinone).
-
Add 3-chloro-4-fluoroaniline (1.1 eq) to the solution. 3. Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours. The nucleophilic aniline attacks the electron-deficient C4 position of the quinazoline, displacing the chloride.
-
Monitor the reaction by TLC or LC-MS. Upon completion, a solid product often precipitates from the hot solution.
-
Cool the mixture to room temperature, and then further in an ice bath for 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with cold isopropanol and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetonitrile) or by column chromatography on silica gel if necessary to achieve high purity.
-
Dry the final product under vacuum.
-
PART 4: Characterization of the Synthesized Inhibitor
Structural integrity and purity are paramount. Standard analytical techniques should be employed.
| Technique | Purpose | Expected Observations for Gefitinib Analogue |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons on both the quinazoline and aniline rings, methoxy group, morpholine, and propyl linker protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, confirming the core structure and substituents. |
| Mass Spectrometry (HRMS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact calculated mass of the compound ([M+H]⁺), confirming the elemental composition. |
| HPLC | Purity Assessment | A single major peak (typically >95% area) at a specific retention time, indicating the purity of the synthesized compound. |
PART 5: In-Vitro Evaluation Protocols
Once synthesized and characterized, the compound's biological activity must be assessed.
Protocol 1: Biochemical EGFR Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant EGFR kinase.
-
Principle: A luminescent ADP-Glo™ or similar kinase assay can be used. The kinase reaction consumes ATP, converting it to ADP. The amount of ADP produced is directly proportional to kinase activity and can be quantified via a coupled enzymatic reaction that generates a luminescent signal.
-
Procedure:
-
Prepare a stock solution of the synthesized inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a concentration gradient (e.g., 100 µM to 1 pM).
-
In a 96-well or 384-well plate, add the diluted inhibitor. Include positive (DMSO vehicle, no inhibitor) and negative (no enzyme) controls. [9] 4. Add recombinant human EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure ADP production according to the assay kit manufacturer's protocol (e.g., by adding ADP-Glo™ reagent). [9] 8. Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the positive control (100% activity) and calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination)
This assay measures the compound's effect on the viability and proliferation of cancer cells that are dependent on EGFR signaling.
-
Principle: The MTS or MTT assay is a colorimetric method for assessing cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to a colored formazan product, which can be quantified by absorbance.
-
Cell Line: Use an EGFR-mutant non-small cell lung cancer (NSCLC) cell line like NCI-H1975 (L858R/T790M) or PC-9 (exon 19 deletion) for relevance. [10][11]3. Procedure:
-
Seed the chosen cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor (prepared as in the biochemical assay). Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. [9] 5. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the absorbance of "no cell" blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot percent viability versus the logarithm of inhibitor concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
| Compound | EGFR Kinase IC₅₀ (nM) | PC-9 Cell GI₅₀ (nM) |
| Gefitinib (Reference) | 2 - 5 | 5 - 10 |
| Synthesized Analogue | Experimental Value | Experimental Value |
PART 6: Conclusion and Future Directions
The successful synthesis, characterization, and evaluation of a 4-anilinoquinazoline inhibitor provide a robust framework for discovering novel EGFR-targeted therapeutics. This guide outlines a field-proven synthetic strategy and standard biological assays essential for this process.
A critical challenge in EGFR inhibitor therapy is the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and can sterically hinder first-generation inhibitors. [12][13]Future research efforts are directed towards developing third-generation covalent inhibitors (like Osimertinib) that can overcome this resistance, as well as exploring novel allosteric inhibitors and combination therapies. [3][14]The modular synthetic approach described herein can be adapted to create libraries of new analogues aimed at addressing these ongoing clinical challenges.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC, National Center for Biotechnology Information. Available at: [Link]
-
Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals. Available at: [Link]
-
Biochemistry, Epidermal Growth Factor Receptor. StatPearls, NCBI Bookshelf. Available at: [Link]
-
Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]
-
Mechanism for activation of mutated epidermal growth factor receptors in lung cancer. PNAS. Available at: [Link]
-
Principles of EGFR activation and inhibition. ResearchGate. Available at: [Link]
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. ResearchGate. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]
-
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry. Available at: [Link]
-
A New Synthesis of Gefitinib. Thieme Synlett. Available at: [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of 2H-o[3][4]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing. Available at: [Link]
-
Gefitinib. New Drug Approvals. Available at: [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Available at: [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC, National Center for Biotechnology Information. Available at: [Link]
- Process for the preparation of gefitinib. Google Patents.
-
Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. PubMed. Available at: [Link]
-
Novel In Vitro Cancer Models for Optimizing Anti-EGFR Therapies. AACR Journals. Available at: [Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES. Available at: [Link]
-
Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung... | Oncotarget [oncotarget.com]
- 12. pnas.org [pnas.org]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Esterification of Quinazoline-2-carbonyl chloride
An authoritative guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for the successful esterification of quinazoline-2-carbonyl chloride. Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential.[1] The conversion of the 2-carboxylic acid moiety into various esters provides critical intermediates for drug discovery, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The use of quinazoline-2-carbonyl chloride as the starting material offers a highly efficient and versatile route to these esters, leveraging the high reactivity of the acyl chloride functional group. This guide moves beyond simple step-by-step instructions, delving into the chemical principles, causality behind procedural choices, and robust troubleshooting strategies to ensure reproducible, high-yield syntheses in a research setting.
Core Principles and Strategic Considerations
The esterification of an acyl chloride is a classic nucleophilic acyl substitution reaction. The reaction of quinazoline-2-carbonyl chloride with an alcohol (R-OH) proceeds via the addition of the alcohol's oxygen atom to the electrophilic carbonyl carbon. This is followed by the elimination of the chloride leaving group. A key consideration is the concomitant formation of hydrochloric acid (HCl). This acidic byproduct must be neutralized by a suitable base to prevent protonation of the basic nitrogen atoms within the quinazoline ring, which would deactivate the substrate and potentially lead to unwanted side reactions.
Key Reagent Functions:
-
Quinazoline-2-carbonyl chloride (Substrate): A highly reactive acylating agent. Its reactivity stems from the electron-withdrawing nature of both the quinazoline ring and the adjacent chlorine atom, which makes the carbonyl carbon highly electrophilic. It is crucial to handle this reagent under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
Alcohol/Phenol (Nucleophile): The source of the desired ester's "-OR" group. The nucleophilicity varies significantly from primary alcohols (most reactive) to tertiary alcohols and phenols (least reactive), necessitating adjustments in the protocol.
-
Base (HCl Scavenger): Typically a non-nucleophilic organic base like triethylamine (TEA) or pyridine. Its primary role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2][3]
-
Catalyst (Optional): For sluggish reactions with less nucleophilic alcohols, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is highly effective. DMAP accelerates the reaction by forming a more reactive N-acylpyridinium intermediate.[4][5]
-
Solvent: Anhydrous, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) are mandatory to prevent premature hydrolysis of the acyl chloride.
General Experimental & Analytical Workflow
A successful synthesis relies on a systematic and logical progression of steps, from reaction setup to final product characterization. The following workflow provides a high-level overview of the entire process.
Caption: High-level workflow for the esterification of quinazoline-2-carbonyl chloride.
Detailed Esterification Protocols
Protocol A: Standard Esterification with Primary & Secondary Alcohols
This protocol is suitable for most non-hindered primary and secondary alcohols.
Materials:
-
Quinazoline-2-carbonyl chloride (1.0 equiv)
-
Alcohol (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar).
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve the alcohol (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (approx. 0.1 M concentration relative to the acyl chloride).
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve quinazoline-2-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the quinazoline-2-carbonyl chloride solution dropwise to the stirred, cooled alcohol/base mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.
-
Proceed to the General Work-up and Purification Protocol (Section 4) .
Protocol B: Enhanced Protocol for Phenols and Hindered Alcohols
Phenols are less nucleophilic than aliphatic alcohols, and sterically hindered alcohols react more slowly. This protocol utilizes a catalyst to drive the reaction to completion.
Materials:
-
Quinazoline-2-carbonyl chloride (1.0 equiv)
-
Phenol or hindered alcohol (1.2 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, 10 mol%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
To the flask, add the phenol/hindered alcohol (1.2 equiv), anhydrous DCM, pyridine (2.0 equiv), and the catalytic amount of DMAP (0.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the quinazoline-2-carbonyl chloride (1.0 equiv) portion-wise or as a solution in DCM. An initial exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40°C.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Proceed to the General Work-up and Purification Protocol (Section 4) .
Causality: The Role of DMAP DMAP acts as a superior nucleophilic catalyst compared to the alcohol. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original acyl chloride, dramatically accelerating the rate of esterification.[4][5]
Caption: Catalytic cycle of DMAP in the esterification of quinazoline-2-carbonyl chloride.
General Work-up and Purification Protocol
-
Upon reaction completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess amine base)
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid and destroy excess acyl chloride)
-
Brine (to remove bulk water)
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Product Characterization
A successfully synthesized ester should be characterized to confirm its structure and purity.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Appearance of new signals corresponding to the protons of the alcohol/phenol moiety (-OCH₃, -OCH₂CH₃, etc.). | Confirms the incorporation of the desired alkoxy/aryloxy group. |
| ¹³C NMR | Appearance of a new carbonyl signal in the ester region (~165-175 ppm). | Confirms the formation of the ester functional group. |
| FT-IR | Disappearance of the broad O-H stretch (from alcohol). Appearance of a strong C=O stretch for the ester (~1720-1740 cm⁻¹). | Vibrational spectroscopy confirms the key functional group transformation. |
| Mass Spec (MS) | Observation of the correct molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target ester. | Confirms the molecular weight of the final product. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acyl chloride (hydrolyzed).2. Poorly nucleophilic alcohol.3. Insufficient reaction time/temperature. | 1. Use freshly prepared or properly stored acyl chloride. Ensure all reagents and solvents are anhydrous.2. Switch to Protocol B; add catalytic DMAP.3. Increase reaction time or gently heat the reaction (e.g., to 40°C). |
| Multiple Byproducts | 1. Presence of water causing hydrolysis.2. Reaction temperature too high, causing decomposition.3. Base acting as a nucleophile (e.g., pyridine). | 1. Use flame-dried glassware and anhydrous solvents/reagents.2. Maintain temperature control, especially during the initial addition of the acyl chloride.3. Use a more sterically hindered base like DIPEA. |
| Difficult Purification | 1. Unreacted starting material co-eluting with the product.2. Emulsion during aqueous work-up. | 1. Ensure the reaction goes to completion. Optimize chromatography conditions (solvent system, gradient).2. Add more brine to the separatory funnel to break the emulsion. |
Safety Precautions
-
Quinazoline-2-carbonyl chloride is a reactive acyl chloride. It is corrosive and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents like Dichloromethane are volatile and potentially hazardous. Avoid inhalation and skin contact.
-
Bases such as triethylamine and pyridine are flammable and have strong odors. Handle them in a fume hood.
-
The reaction can be exothermic . Always cool the reaction mixture before adding the acyl chloride and perform the addition slowly.
References
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]
-
PMC (PubMed Central). (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]
-
ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]
-
MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]
-
Chemguide. (n.d.). Making Esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]
-
PMC (PubMed Central). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
Sources
Application Note: Friedel-Crafts Acylation using Quinazoline-2-carbonyl chloride
Executive Summary
This application note details the optimized protocol for utilizing Quinazoline-2-carbonyl chloride as an electrophile in Friedel-Crafts acylation reactions. While quinazoline derivatives are privileged scaffolds in medicinal chemistry (e.g., EGFR inhibitors, anticonvulsants), the direct use of their acyl chlorides in Friedel-Crafts chemistry is historically challenging.
The Core Challenge: The basic nitrogen atoms (N1 and N3) of the quinazoline ring act as Lewis base sites, coordinating strongly with standard Lewis acid catalysts (e.g., AlCl₃). This creates a "deactivated complex" that stalls the reaction.
The Solution: This guide presents a "Swamping Catalyst" methodology, utilizing stoichiometric excess of Lewis acid to saturate the nitrogen coordination sites, thereby freeing the acyl chloride moiety for acylium ion formation.
Mechanistic Insight & Reaction Logic
To successfully execute this reaction, one must understand the competition between Coordination and Ionization .
The Paradox of N-Heterocyclic Acylation
In a standard Friedel-Crafts reaction, 1.1 equivalents of AlCl₃ are sufficient. However, with quinazoline-2-carbonyl chloride:
-
Fast Step: AlCl₃ coordinates to N1/N3. This removes the catalyst from the cycle and places a strong positive charge on the ring, further deactivating the system.
-
Slow Step: Formation of the acylium ion (
) requires free AlCl₃.
Therefore, the reaction fails with standard stoichiometry. Successful acylation requires
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic divergence. Success depends on bypassing the N-coordinated "sink" via excess catalyst and thermal energy.
Experimental Protocols
Reagent Preparation (In-Situ Generation)
Note: Quinazoline-2-carbonyl chloride is moisture-sensitive and prone to hydrolysis. It is best prepared fresh from the carboxylic acid.
Reagents:
-
Quinazoline-2-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Protocol:
-
Suspend Quinazoline-2-carboxylic acid in anhydrous DCM under Argon.
-
Add catalytic DMF (2-3 drops).
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours (solution should clarify).
-
Critical Step: Evaporate solvent and excess chlorinating agent completely under high vacuum. Re-dissolve the crude yellow solid in the reaction solvent (e.g., 1,2-dichloroethane) immediately.
Friedel-Crafts Acylation (The "Swamping Catalyst" Method)
Substrate Scope: This protocol works best with electron-rich arenes (e.g., Anisole, Mesitylene, Toluene). Electron-poor substrates (e.g., Nitrobenzene) will likely fail.
Materials:
-
A: Freshly prepared Quinazoline-2-carbonyl chloride (10 mmol) in 20 mL 1,2-Dichloroethane (DCE).
-
B: Aluminum Chloride (AlCl₃), anhydrous powder (25-30 mmol, 2.5 - 3.0 eq ).
-
C: Substrate (Arene) (11 mmol, 1.1 eq).
Step-by-Step Workflow:
-
Catalyst Slurry: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend AlCl₃ (3.0 eq) in DCE (30 mL) under Argon.
-
Reagent Addition: Cool the slurry to 0°C. Add the solution of Quinazoline-2-carbonyl chloride (A ) dropwise.
-
Observation: A heavy precipitate/sludge will form. This is the N-AlCl₃ complex. Do not panic.
-
-
Substrate Addition: Add the Arene (C ) dropwise at 0-5°C.
-
Reaction Phase:
-
Warm slowly to Room Temperature.
-
Heat to reflux (83°C) for 4–6 hours.
-
Note: The high temperature is required to dissociate the N-complex and allow the acylium ion to react.
-
-
Monitoring: Monitor by LC-MS (quench a 50 µL aliquot into MeOH). Look for the ketone mass (M+Arene-Cl).
Workup & De-Complexation (Critical)
The aluminum salts will stick tenaciously to the quinazoline nitrogens. Standard water washes are insufficient.
-
Quench: Pour the hot reaction mixture slowly onto Ice/Conc. HCl (10:1) mixture. The acid helps solubilize aluminum salts.
-
Hydrolysis: Stir vigorously for 30 minutes.
-
Extraction: Extract with DCM (3 x 50 mL).
-
De-chelation Wash: Wash the organic layer with 10% Potassium Sodium Tartrate (Rochelle's Salt) solution. Stir the biphasic mixture for 1 hour. This chelates the Aluminum, pulling it off the Quinazoline.
-
Final Wash: Brine, Dry (Na₂SO₄), and Concentrate.
Data Summary & Critical Parameters
| Parameter | Recommended Value | Reason / Consequence of Deviation |
| AlCl₃ Stoichiometry | 2.5 - 3.0 eq | < 2.0 eq: Reaction stalls due to N-complexation. |
| Temperature | Reflux (DCE/DCM) | RT: Rate is too slow; complex does not dissociate. |
| Solvent | DCE or Nitromethane | Ether/THF: Incompatible (Lewis bases). Nitromethane helps solubilize the Al-complex. |
| Atmosphere | Argon/Nitrogen | Moisture hydrolyzes the acid chloride back to the acid immediately. |
Experimental Workflow Diagram
Figure 2: End-to-end experimental workflow for the synthesis of quinazolinyl ketones.
Troubleshooting & Scientist's Notes
-
Low Yields? If yields are <30%, the issue is likely the stability of the acyl chloride. Switch to Friedel-Crafts via Mixed Anhydride : React the carboxylic acid with Trifluoroacetic Anhydride (TFAA) and H₃PO₄. This avoids the chloride intermediate entirely.
-
Sticky Tar? The Al-complex often oils out. Use Nitromethane as a co-solvent (or pure solvent) to keep the reaction homogeneous.
-
Regioselectivity: Acylation will occur at the most electron-rich position of the substrate arene (para to donating groups).
References
- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of electron-deficient N-heterocycles).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Protocol Adaptation: Methodology adapted from standard protocols for Pyridine-2-carbonyl chloride acylation due to electronic homology. See: Chem. Pharm. Bull. 1980, 28(1), 215-220.
-
Alternative Synthesis (Non-FC): For difficult substrates, see Pd-catalyzed coupling approaches: Org. Lett. 2019, 21, 9, 3337–3341. [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Quinazoline-2-carbonyl Chloride Stability & Storage
Senior Application Scientist Desk
Introduction: The "Hidden" Instability
Welcome to the technical support hub for Quinazoline-2-carbonyl chloride .
If you are reading this, you likely understand that this reagent is not merely "moisture sensitive"—it is a hyper-electrophile . Unlike simple benzoyl chloride, the quinazoline ring system contains two nitrogen atoms that exert a strong electron-withdrawing effect. This makes the C2-carbonyl carbon significantly more susceptible to nucleophilic attack by water than standard aromatic acid chlorides.
Furthermore, the degradation is autocatalytic . The HCl by-product protonates the ring nitrogens, increasing the electrophilicity of the remaining acid chloride, leading to a runaway hydrolysis event.
This guide replaces generic advice with a chemically rigorous, self-validating storage system.
Module 1: The Degradation Mechanism
To prevent degradation, you must understand the enemy. The primary failure mode is Hydrolytic Autocatalysis .
The "Doom Loop" Pathway
Moisture entry triggers a cycle where the degradation product (HCl) accelerates further degradation.
Figure 1: The Autocatalytic Hydrolysis Cycle. Note how HCl generation creates a protonated species that hydrolyzes faster than the neutral parent compound.
Module 2: Storage Protocols (SOP)
Warning: Standard "cool and dry" storage is insufficient. You must employ a Double-Barrier System .
The Double-Barrier Protocol
| Parameter | Standard (Risky) | Required (Safe) | The "Why" (Causality) |
| Primary Container | Plastic cap with liner | Flame-sealed ampoule or Schlenk tube with Teflon stopcock | Plastic is permeable to moisture over months. Glass/Teflon provides a true hermetic seal. |
| Secondary Barrier | None | Desiccator jar with P₂O₅ or Activated Molecular Sieves (4Å) | Acts as a "sacrificial" moisture sink. P₂O₅ is preferred for its visual indicator (liquefies when wet). |
| Atmosphere | Air | Argon (Ar) | Argon is heavier than air and blankets the solid; Nitrogen is lighter and diffuses away faster when opened. |
| Temperature | 4°C (Fridge) | -20°C (Freezer) | Arrhenius equation: Lowering T slows the kinetic rate of hydrolysis significantly. |
| Handling | Open bench | Glovebox or Schlenk Line | Exposure to >40% RH for even 2 minutes can initiate the autocatalytic crust formation. |
Step-by-Step Storage Workflow
-
Receipt: Do not open the package until the solution/reaction vessel is ready.
-
Transfer: If you must aliquot, do so inside a glovebox. If a glovebox is unavailable, use an inverted funnel cone with a high flow of Argon over the open bottle.
-
Sealing: Wrap the cap junction with Parafilm is NOT enough . Use electrical tape (better stretch/seal) over Teflon tape, or preferably, store the vial inside a secondary jar containing desiccant.
-
Re-storage: Purge the headspace with Argon for 30 seconds before re-capping.
Module 3: Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: The yellow solid has developed a white crust. Is it usable?
-
Diagnosis: The white crust is likely Quinazoline-2-carboxylic acid.
-
Action: Do not scrape it off and use the center. The acid acts as a nucleophile in some reactions and the HCl trapped in the lattice will alter your pH.
-
Fix: You must purify. Recrystallize from anhydrous toluene or sublime under high vacuum if the quantity allows.
Q2: When I opened the bottle, I heard a "pop."
-
Diagnosis: This is pressure buildup from HCl gas generation (see Figure 1).
-
Action: The reagent is significantly degraded.
-
Safety Warning: Treat the gas as corrosive. Vent in a fume hood. The remaining solid is likely >10% hydrolyzed. Perform a QC check (Module 4) before use.
Q3: Can I store a stock solution in DCM?
-
Answer: Only for short periods (<24 hours).
-
Reason: Even "anhydrous" DCM absorbs moisture from the air rapidly. Furthermore, chlorinated solvents can contain trace HCl stabilizers (like amylene) which might interact. If solution storage is mandatory, use Anhydrous THF over molecular sieves, stored under Argon.
Q4: My reaction yield is low, and I see a "dimer" byproduct.
-
Mechanism: If the acid chloride hydrolyzes to the acid, the acid can react with the remaining acid chloride to form an anhydride .
-
Prevention: Ensure your base (TEA/DIPEA) is dry and added after the acid chloride is dissolved to scavenge any adventitious HCl immediately.
Module 4: Quality Control (Self-Validation)
Critical: Do not run a standard LC-MS/TLC on the raw acid chloride. It will hydrolyze on the silica plate or in the aqueous mobile phase, giving you a false negative (showing only the acid).
The "Methanol Quench" Method
You must derivatize the acid chloride to a stable ester to accurately measure purity.
Protocol:
-
Take ~5 mg of the sample.
-
Dissolve in 0.5 mL of anhydrous Methanol (MeOH).
-
Add 1 drop of Pyridine (to scavenge HCl).
-
Let sit for 5 minutes. (Reaction: R-COCl + MeOH → R-COOMe).
-
Run TLC/GC-MS/NMR on this mixture.
Interpretation:
-
Peak A (Methyl Ester): Represents active Acid Chloride.
-
Peak B (Free Acid): Represents degraded material (since the free acid reacts much slower with MeOH without a catalyst).
Figure 2: QC Workflow. Direct analysis leads to false data; derivatization is mandatory.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General handling of acid halides).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
-
Encyclopedia of Reagents for Organic Synthesis (e-EROS). Quinazoline Chemistry and Reagents. Wiley Online Library.
- Boyd, M. R., et al.Synthesis and antitumor activity of 2-substituted quinazolines. Journal of Medicinal Chemistry, 1980, 23(4), 372–375. (Discusses stability of C2-substituted quinazolines).
Troubleshooting low reactivity of Quinazoline-2-carbonyl chloride with anilines
Ticket ID: #QZN-COCl-001 Subject: Low reactivity/yields in amide coupling with anilines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The coupling of Quinazoline-2-carbonyl chloride (Q2CC) with anilines presents a unique set of challenges compared to standard benzoyl chlorides. The electron-deficient nature of the quinazoline ring (a 1,3-diazanaphthalene) significantly alters the electrophilicity of the C2-carbonyl and introduces competitive hydrolysis pathways.
This guide addresses the three most common failure modes:
-
Rapid Hydrolysis: The heteroaromatic ring makes the acid chloride hyper-electrophilic toward water, leading to rapid deactivation.
-
Nucleophilic Mismatch: Electron-deficient anilines fail to attack the carbonyl carbon without nucleophilic catalysis.
-
Solubility-Driven Stalling: The formation of insoluble zwitterionic intermediates or salts prevents reaction completion.
Part 1: Diagnostic Workflow (Decision Tree)
Before altering your chemistry, run this diagnostic logic to identify the root cause of the failure.
Figure 1: Diagnostic logic for categorizing reaction failure modes.
Part 2: Critical Control Points (The "Why" and "How")
Reagent Integrity: The Hydrolysis Trap
Unlike benzoyl chloride, Q2CC is a heteroaromatic acid chloride . The inductive effect of the N1/N3 nitrogens pulls electron density from the carbonyl carbon, making it exceptionally reactive toward moisture.
-
The Symptom: You observe the formation of Quinazoline-2-carboxylic acid (insoluble white solid) immediately upon addition.
-
The Fix:
-
Do not trust bottle storage. Freshly generate the acid chloride if possible.
-
Protocol: If buying commercial Q2CC, titrate it or check IR for the C=O stretch shift (Acid chloride: ~1780 cm⁻¹ vs Acid: ~1700 cm⁻¹).
-
Solvent Drying: Use anhydrous DCM or THF distilled over Na/Benzophenone or from a solvent purification system.
-
The "Steglich" Boost for Weak Anilines
If your aniline has Electron Withdrawing Groups (EWGs) like -NO₂, -CF₃, or halogens, it is too weak to attack Q2CC directly before moisture destroys the reagent. You must use Nucleophilic Catalysis .
Mechanism of Action: We utilize 4-Dimethylaminopyridine (DMAP). DMAP attacks the acid chloride faster than the aniline, forming a highly electrophilic N-acylpyridinium salt . This intermediate is then attacked by the weak aniline.
Figure 2: DMAP-catalyzed acyl transfer mechanism for deactivated anilines.
Part 3: Optimized Protocols
Method A: The Standard (For reactive anilines)
Use this for electron-rich or neutral anilines (e.g., p-anisidine, aniline).
-
Dissolve: 1.0 equiv Aniline + 1.2 equiv Triethylamine (TEA) in anhydrous DCM (0.2 M).
-
Cool: Cool to 0°C under Nitrogen/Argon.
-
Add: Add 1.1 equiv Quinazoline-2-carbonyl chloride dropwise (dissolved in minimal DCM).
-
Monitor: Warm to RT. Reaction is usually complete in <1 hour.
-
Workup: Wash with sat. NaHCO₃ (removes acid byproduct) then 1M HCl (removes unreacted aniline/pyridine).
Method B: The "Power" Protocol (For unreactive anilines)
Use this for nitro-anilines, aminopyridines, or sterically hindered amines.
| Component | Equivalents | Role |
| Aniline | 1.0 | Substrate |
| Q2CC | 1.5 | Excess required due to slower kinetics |
| Pyridine | Solvent | Acts as both solvent and base (acid sponge) |
| DMAP | 0.1 - 0.2 | Critical: Nucleophilic catalyst |
| Temperature | 60°C | Thermal activation required |
Step-by-Step:
-
Dissolve Aniline and DMAP in dry Pyridine.
-
Add Q2CC solid in one portion.
-
Heat to 60°C for 4–12 hours.
-
Note: If Q2CC decomposes before reacting, switch to Method C .
Method C: In-Situ Activation (The "Fresh" Approach)
If commercial Q2CC is degraded, start from the carboxylic acid.
-
Suspend Quinazoline-2-carboxylic acid in dry DCM.
-
Add 1.5 equiv Oxalyl Chloride + 2 drops DMF (Vilsmeier-Haack activation).
-
Stir until gas evolution ceases and solution clears (approx 1 h).
-
Concentrate in vacuo to remove excess oxalyl chloride (Crucial: Excess reagent will react with your aniline).
-
Redissolve the fresh acid chloride in DCM and add to your Aniline/Base mixture immediately.
Part 4: FAQ & Troubleshooting
Q: I see a precipitate immediately, but it's not my product. A: This is likely the Triethylamine Hydrochloride salt (if using Method A) or the Quinazoline-2-carboxylic acid (if hydrolysis occurred).
-
Test: Add water.[1] If it dissolves, it's salt. If it remains insoluble and is acidic, it's the hydrolyzed acid.
Q: The reaction turns black/tarry. A: Nucleophilic attack at the C4 position of the quinazoline ring is a known side reaction, especially with strong bases or high temperatures.
-
Solution: Lower the temperature to 0°C. Switch from TEA (strong base) to Pyridine (weaker base) to reduce ring nucleophilicity.
Q: Can I use coupling reagents like EDC/HATU instead? A: Yes, but with a caveat. Quinazoline-2-carboxylic acid is often zwitterionic and poorly soluble in DMF/DCM, making coupling sluggish.
-
Recommendation: If using HATU, use DMF/NMP as solvent to ensure the acid dissolves before adding the coupling reagent.
Q: My aniline is an aminopyridine (heterocyclic amine). It won't react. A: Aminopyridines are notoriously poor nucleophiles.
-
The "Nuclear" Option: Deprotonate the amine first. Dissolve the amine in THF, cool to -78°C, add LiHMDS (1.1 equiv), stir for 30 mins, then add the acid chloride. This converts the amine into a highly reactive amide anion.
References
-
Synthesis of Quinazoline-2-carboxamides
-
Title: Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein.[2][3]
-
Source: Journal of Medicinal Chemistry (2012).[3]
-
URL:[Link]
- Relevance: Establishes the baseline stability and synthesis protocols for this specific scaffold.
-
-
DMAP Catalysis Mechanism
- Title: Pyridine-4-dialkylaminopyridines as Nucleophilic Acylation C
- Source: Angewandte Chemie Intern
-
URL:[Link]
- Relevance: Foundational text for the "Method B" mechanism described above.
-
Handling Heteroaromatic Acid Chlorides
- Title: Practical Guide to the Synthesis of Amides.
- Source: Organic Process Research & Development.
-
URL:[Link]
- Relevance: Provides industrial standard procedures for handling moisture-sensitive acid chlorides.
Sources
Technical Support Center: Recrystallization of Quinazoline-2-carbonyl Chloride Intermediates
Welcome to the technical support center for the purification of quinazoline-based synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the recrystallization of Quinazoline-2-carbonyl chloride and its derivatives. As a highly reactive acyl chloride, this intermediate demands careful consideration of solvent choice and experimental conditions to ensure high purity and yield without degradation.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.
Question 1: My compound "oiled out" upon cooling, forming a liquid layer instead of crystals. What should I do?
Answer:
"Oiling out" is a common issue, particularly when the melting point of your compound is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.[1][2] Impurities can also suppress the melting point, exacerbating this problem.
Causality & Immediate Actions:
-
Re-dissolve and Dilute: The most immediate cause is that the compound is coming out of solution at a temperature above its melting point. Return the flask to the heat source, re-dissolve the oil, and add a small amount (10-15% more) of the hot solvent.[2][3] This slightly decreases the saturation point, allowing crystallization to initiate at a lower temperature.
-
Ensure Slow Cooling: Rapid cooling is a primary driver of oil formation. Once re-dissolved, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals over oil.[1]
-
Consider a Lower-Boiling Solvent: If the issue persists, your compound's melting point may be too low for the chosen solvent. A solvent with a lower boiling point should be selected.
Workflow for Resolving "Oiling Out"
Caption: Troubleshooting workflow for when a compound oils out.
Question 2: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What's wrong?
Answer:
This is typically caused by one of two issues: using too much solvent, which keeps the compound fully dissolved even at low temperatures, or the solution is supersaturated and requires a nucleation site to initiate crystal growth.[1][4]
Causality & Immediate Actions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[3][5] The microscopic scratches provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution.[3][6] A "seed crystal" provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[1] If nucleation techniques don't work, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow it to cool again.[2]
-
Introduce an Anti-solvent: If you are using a solvent in which your compound is highly soluble, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the primary solvent to redissolve the cloudiness and then cool. This is the principle of mixed-solvent recrystallization.
Question 3: My final yield is very low. Where did my product go?
Answer:
A low yield is frustrating but can often be rectified. The primary causes are using an excessive amount of solvent, premature crystallization during a hot filtration step (if performed), or significant solubility of the compound in the cold solvent.[2][3][7]
Causality & Immediate Actions:
-
Check the Mother Liquor: The "mother liquor" is the filtrate you collected after filtering your crystals. To see if significant product remains, dip a glass rod into it and let the solvent evaporate. A large amount of solid residue indicates that you can recover more product.[2] To do so, reduce the volume of the mother liquor by boiling and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Washing: When washing your collected crystals, always use a minimal amount of ice-cold solvent.[7] Using room temperature or warm solvent will redissolve a portion of your purified product.
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper. To prevent this, use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for Quinazoline-2-carbonyl chloride?
The ideal solvent should:
-
Be Inert: Crucially, the solvent must be aprotic and anhydrous. Quinazoline-2-carbonyl chloride is an acyl chloride and will readily react with protic solvents like water, alcohols (e.g., ethanol), and primary/secondary amines.[8] This would result in the formation of the corresponding carboxylic acid, ester, or amide, destroying your desired intermediate.
-
Exhibit a Steep Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[4] This differential solubility is the basis of recrystallization and ensures maximum recovery.
-
Have a Suitable Boiling Point: The boiling point should be high enough to dissolve the compound effectively but low enough to be easily removed from the final crystals. A boiling point between 50-120°C is generally preferred.[4]
-
Dissolve Impurities Well at All Temperatures OR Not at All: Ideally, impurities remain in the cold solvent after your product has crystallized (and are filtered away) or are completely insoluble in the hot solvent (and can be removed by hot filtration).
Q2: Which specific aprotic solvents are good starting points for Quinazoline-2-carbonyl chloride?
Given the need for an inert, aprotic environment, the following solvents are excellent candidates to screen:
-
Toluene: Often a good choice for aromatic heterocycles.
-
Dichloromethane (DCM): A lower-boiling option, useful if the compound is sensitive to higher temperatures.
-
Acetonitrile: A polar aprotic solvent that can be effective.
-
Ethyl Acetate: A moderately polar solvent; ensure it is an anhydrous grade.
-
Hexanes/Heptanes: These nonpolar solvents are more likely to serve as the "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or DCM.
Q3: How do I perform a small-scale solvent screen to find the best solvent?
Use this protocol to efficiently test multiple solvents:
-
Place a small amount of your crude material (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different candidate solvent dropwise from a Pasteur pipette at room temperature. Note if the compound dissolves readily in the cold solvent (if so, it is not a good choice).
-
For tubes where the compound is insoluble at room temperature, gently heat them in a sand bath or water bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume. A good solvent will dissolve the compound in a reasonable volume.
-
Allow the tubes that formed a clear solution to cool to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent is the one that dissolves the compound when hot but yields a large amount of pure-looking crystals upon cooling.
Solvent Selection Workflow
Caption: Decision workflow for selecting a single recrystallization solvent.
Data & Protocols
Table 1: Properties of Common Aprotic Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hazards / Notes |
| Toluene | 111 | 2.4 | Flammable, irritant. Good for many aromatic compounds. |
| Dichloromethane (DCM) | 40 | 9.1 | Volatile, suspected carcinogen. Use in a fume hood. |
| Ethyl Acetate | 77 | 6.0 | Flammable. Must use anhydrous grade to prevent hydrolysis. |
| Acetonitrile | 82 | 37.5 | Flammable, toxic. Good polar aprotic option. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Flammable, can form peroxides. Use stabilized grade. |
| n-Heptane | 98 | 1.9 | Flammable. Often used as a nonpolar anti-solvent. |
Protocol: Standard Recrystallization of Quinazoline-2-carbonyl Chloride
Objective: To purify crude Quinazoline-2-carbonyl chloride using a single aprotic solvent.
Materials:
-
Crude Quinazoline-2-carbonyl chloride
-
Selected anhydrous aprotic solvent (e.g., Toluene)
-
Erlenmeyer flask
-
Heating source (hot plate with sand or oil bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected anhydrous solvent to the flask, just enough to create a slurry.
-
Gently heat the mixture to the solvent's boiling point with stirring.
-
Add more hot solvent in small portions until the solid completely dissolves. Crucially, do not add a large excess. The goal is to create a saturated solution at the boiling point.
-
Once dissolved, remove the flask from the heat, remove the stir bar, and cover it. Allow it to cool slowly and undisturbed to room temperature.
-
After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor.
-
Allow the crystals to dry under vacuum on the filter funnel, then transfer them to a watch glass or drying dish to air dry completely in a desiccator.
References
-
Chatterjee, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth.
- University of California, Davis. (n.d.).
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Technical Support Center.
- Zhao, J., et al. (2014). Tetrabutylammonium Iodide-Catalyzed Tandem Reaction for the Formation of Imidazo[1,5-c]-quinazolines. Organic Letters.
-
LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]
- BenchChem. (2026). An In-depth Technical Guide to Quinoline-2-carbonyl Chloride. Technical Document.
- Kiralj, R., & Ferreira, M. M. C. (2009).
-
Annan, K., et al. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. Available at: [Link]
- International Journal of Pharmaceutical Research. (2021).
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Available at: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
- Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- Reddit. (2012). Help!
-
Hazarkhani, H., & Karimi, Z. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
- Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones.
- Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ResearchGate. (2020).
- LibreTexts Chemistry. (n.d.).
- International Journal of Pharmaceutical and Chemical Analysis. (2019).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Scribd. (n.d.).
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. LabXchange [labxchange.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Quinoline-2-carbonyl chloride | 50342-01-3 | Benchchem [benchchem.com]
Validation & Comparative
Analytical Benchmarking: 1H NMR Characterization of Quinazoline-2-carbonyl chloride
Executive Summary
Quinazoline-2-carbonyl chloride is a highly reactive electrophilic intermediate used extensively in the synthesis of bioactive quinazoline derivatives (e.g., antifolates, kinase inhibitors). Its characterization presents a specific analytical challenge: hydrolytic instability . Upon exposure to trace moisture in deuterated solvents (e.g., DMSO-
This guide outlines a comparative analytical strategy to distinguish the target acid chloride from its hydrolysis artifacts. It prioritizes a "Derivatization-First" approach for validation, supported by direct anhydrous NMR protocols.[1]
Technical Comparison: The Three Chemical States
To confirm the identity of Quinazoline-2-carbonyl chloride, the analyst must distinguish between three potential species in the NMR tube.
| Feature | Target Species (Acid Chloride) | Hydrolysis Artifact (Carboxylic Acid) | Validation Derivative (Methyl Ester) |
| Stability | Low (Reacts with moisture) | High (Stable solid) | High (Stable solid) |
| Solvent Choice | Anhydrous CDCl | DMSO- | CDCl |
| Key Diagnostic | Downfield shift of H4; Absence of OH | Broad OH peak (>11 ppm); Upfield H4 | Methoxy Singlet (~4.1 ppm) |
| Risk Profile | High (False negatives common) | N/A (The contaminant) | Low (Definitive proof) |
Experimental Protocols
Method A: Direct Characterization (The "Risk" Path)
Use this method only if you require in-situ confirmation of the acid chloride without quenching.
Reagents:
-
Sample: ~10 mg Crude Quinazoline-2-carbonyl chloride (freshly synthesized via SOCl
). -
Solvent: Anhydrous CDCl
(stored over activated 4Å molecular sieves).
Protocol:
-
Flush the NMR tube with dry nitrogen or argon.
-
Dissolve the solid rapidly in anhydrous CDCl
. -
Critical: Run the spectrum immediately (within 5 minutes).
-
Observation: Look for the H4 proton singlet. In the acid chloride, the strong electron-withdrawing nature of the -COCl group deshields the ring protons more than the -COOH group.
Method B: Derivatization Validation (The "Gold Standard")
This method converts the unstable chloride into a stable methyl ester, providing definitive proof of conversion.
Reagents:
-
Sample: ~20 µL reaction mixture or 10 mg solid.
-
Quench Reagent: 0.5 mL anhydrous Methanol (MeOH).
Protocol:
-
Take an aliquot of the acid chloride synthesis mixture.
-
Add dropwise into a vial containing 0.5 mL MeOH (Exothermic reaction indicates active acid chloride).
-
Evaporate the MeOH under a stream of nitrogen.
-
Dissolve the residue in standard CDCl
. -
Observation: The appearance of a sharp singlet at ~4.1 ppm (OCH
) confirms the precursor was the acid chloride. If the precursor was already hydrolyzed acid, esterification would not occur without a catalyst/heat.
Comparative 1H NMR Data Analysis
The following table benchmarks the chemical shifts. Note that H4 (the proton on the pyrimidine ring) is the most sensitive reporter of the carbonyl environment.
Table 1: Diagnostic Chemical Shifts ( , ppm)
| Proton Assignment | Acid Chloride (Target) | Carboxylic Acid (Artifact) | Methyl Ester (Derivative) |
| Solvent | CDCl | DMSO- | CDCl |
| H4 (Singlet) | 9.60 – 9.80 | 9.40 – 9.55 | 9.45 – 9.55 |
| Aromatic (H5-H8) | 7.80 – 8.30 (Complex) | 7.70 – 8.20 | 7.60 – 8.10 |
| Functional Group | Silent (No OH/OMe) | 11.0 – 14.0 (Broad COOH) | 4.05 – 4.15 (Sharp s, OMe) |
Analyst Note: The shift of the H4 proton is subtle but distinct. The -COCl group is more electron-withdrawing than -COOH, typically causing a downfield shift of 0.1–0.3 ppm for the adjacent H4 proton relative to the acid.[1]
Decision Logic & Workflow
The following diagram illustrates the decision tree for validating the synthesis of Quinazoline-2-carbonyl chloride.
Figure 1: Analytical workflow for distinguishing the active acid chloride from the hydrolyzed acid.
Mechanistic Insight: Why the Shifts Change
The H4 Deshielding Effect
The proton at position 4 (H4) is para to the carbonyl group but part of the electron-deficient pyrimidine ring.
-
Carboxylic Acid (-COOH): Resonance donation from the hydroxyl oxygen into the carbonyl reduces the electron-withdrawing demand on the ring.
-
Acid Chloride (-COCl): Chlorine is a poor resonance donor but a strong inductive withdrawer.[1] This makes the carbonyl carbon significantly more electropositive, pulling electron density from the quinazoline ring.
-
Result: The H4 proton is more deshielded (downfield shift) in the acid chloride compared to the acid or ester.
-
The "Silent" Spectrum
A common pitfall is assuming the acid chloride spectrum will look "clean." In reality, commercial CDCl
-
If you see a broad peak moving between 8-10 ppm that is not H4, it is likely HCl/H
O exchange.[1] -
Recommendation: Always add a scavenger (e.g., K
CO ) or use the methyl ester method for unambiguous assignment.
References
-
Synthesis of Quinazoline Derivatives
-
Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.[1]
- Source: Advanced Journal of Chemistry, Section A.
- Context: Describes the general reactivity of quinoline/quinazoline carboxylic acids with thionyl chloride.
-
-
NMR of Quinazoline Carboxylic Acids
-
Title: An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester.[1]
- Source: Hacettepe Journal of Biology and Chemistry.
- Context: Provides comparative NMR data for acid vs.
-
-
General Acid Chloride Characterization
- Title: Reaction of Carboxylic Acids with Thionyl Chloride (Mechanism & Characteriz
- Source: Master Organic Chemistry.
-
Context: Fundamental shifts and mechanistic behavior of acid chlorides vs acids.[2]
Sources
Quinazoline-2-carbonyl chloride vs. Quinoxaline-2-carbonyl chloride: A Reactivity & Stability Guide
This guide provides an in-depth technical comparison between Quinazoline-2-carbonyl chloride and Quinoxaline-2-carbonyl chloride , focusing on their electronic properties, reactivity profiles, and practical handling in drug discovery workflows.
Executive Summary
In medicinal chemistry, the choice between quinazoline and quinoxaline scaffolds often dictates the physicochemical properties of the final drug candidate. However, when using their 2-carbonyl chloride derivatives as electrophiles, the decision is governed by chemical stability and reactivity control .
-
Quinoxaline-2-carbonyl chloride is the "Workhorse Reagent." It offers a balanced reactivity profile, high hydrolytic stability relative to its isomer, and is a standard building block for amides and esters.
-
Quinazoline-2-carbonyl chloride is the "High-Energy Electrophile." Due to the 1,3-diazine arrangement, the C2 position is intensely electron-deficient. While highly reactive, it suffers from significant instability issues, including a propensity for decarboxylation and rapid hydrolysis, requiring stricter handling protocols.
Electronic Structure & Reactivity Analysis
The fundamental difference lies in the position of the nitrogen atoms relative to the carbonyl group.
Electronic Activation (The "Nitrogen Flank" Effect)
-
Quinazoline (1,3-Diazine): The carbonyl group at position 2 is flanked by two nitrogen atoms (N1 and N3). Both nitrogens exert a strong inductive electron-withdrawing effect (-I), creating a highly positive electrostatic potential at the carbonyl carbon.
-
Quinoxaline (1,4-Diazine): The carbonyl at position 2 is adjacent to only one nitrogen (N1). The second nitrogen (N4) is in a vinylogous position, exerting a weaker electronic influence on the exocyclic carbonyl.
The Decarboxylation Trap
A critical distinction for process chemists is the stability of the parent carboxylic acid precursor.
-
Quinazoline-2-carboxylic acid is historically known to undergo decarboxylation upon heating to yield the parent quinazoline.[1][2] This instability can translate to the acid chloride under forcing conditions.
-
Quinoxaline-2-carboxylic acid is thermally robust and does not readily decarboxylate, making it a superior scaffold for scale-up.
Figure 1: Comparative reaction pathways. Note the decomposition risk associated with the Quinazoline isomer.
Comparative Performance Data
The following table summarizes the key physicochemical and operational differences.
| Feature | Quinazoline-2-carbonyl chloride | Quinoxaline-2-carbonyl chloride |
| Nitrogen Pattern | 1,3-Diazine (Pyrimidine fused) | 1,4-Diazine (Pyrazine fused) |
| Electrophilicity | Very High (Double alpha-N effect) | High (Single alpha-N effect) |
| Hydrolytic Stability | Low (Rapid hydrolysis to acid) | Moderate (Standard acyl chloride handling) |
| Thermal Stability | Poor (Prone to decarboxylation) | Good (Stable at reflux) |
| Storage | -20°C, under Argon, Desiccated | 4°C, Dry container |
| Primary Usage | Specialized Kinase Inhibitors (e.g., EGFR) | Antibacterials, Intercalators, standard synthesis |
Experimental Protocols
Synthesis of Quinoxaline-2-carbonyl chloride (The "Standard" Protocol)
Use this protocol for robust, scaleable synthesis.
Causality: Thionyl chloride (
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Reagents: Charge Quinoxaline-2-carboxylic acid (1.74 g, 10 mmol) and anhydrous
(10 mL). -
Catalysis: Add 1-2 drops of anhydrous DMF (catalyst).
-
Reaction: Heat to reflux (75-80°C) for 2-3 hours. The solution should become clear.
-
Workup:
-
Cool to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator). -
Add dry toluene (10 mL) and re-evaporate (azeotropic removal of residual
).
-
-
Yield: The residue is a beige/off-white solid (Quinoxaline-2-carbonyl chloride). Use immediately or store at 4°C.
Synthesis of Quinazoline-2-carbonyl chloride (The "Cautionary" Protocol)
Use this protocol when the 1,3-isomer is strictly required. Note the milder conditions.
Causality: Avoid vigorous reflux to prevent thermal decomposition (decarboxylation). Use Oxalyl Chloride instead of Thionyl Chloride to allow reaction at room temperature.
-
Setup: Flame-dry a 100 mL flask and purge with Argon.
-
Reagents: Suspend Quinazoline-2-carboxylic acid (1.74 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Activation: Add Oxalyl Chloride (1.3 mL, 15 mmol) dropwise at 0°C.
-
Catalysis: Add 1 drop of DMF.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours.
-
Observation: Gas evolution (
, , ) will be vigorous.
-
-
Workup: Evaporate solvent and excess reagent under high vacuum at ambient temperature (do not heat bath >30°C).
-
Yield: Yellowish solid. Do not store. React immediately with the target nucleophile.
Application Workflow: Amide Coupling
When reacting these chlorides with amines (e.g., aniline derivatives), the order of addition is critical to minimize hydrolysis.
Figure 2: General amide coupling workflow. Note the faster reaction time for the Quinazoline derivative.
References
-
Synthesis of Quinazoline via Decarboxylation: Bischler, A., & Lang, M. (1895).[1][2][9] Berichte der deutschen chemischen Gesellschaft. (Historical context on the instability of Quinazoline-2-COOH).
-
Quinoxaline-2-carbonyl chloride Synthesis: BenchChem. (2025). Quinoxaline-2-carbonyl chloride | 54745-92-5. Link
-
MOF Catalyst Synthesis (Quinazoline Protocol): Fabrication of Fe3O4@UiO-66-NH2-QCA-CuCl2 nanocomposites. (2025). PubMed Central. Link
-
Biological Activity & Stability: Synthesis and evaluation of TSPO-targeting radioligand [18F]F-TFQC. (2024). PubMed Central. Link
-
Nucleophilic Substitution Mechanisms: Master Organic Chemistry. (2022).[5][10] Nucleophilic Acyl Substitution. Link
Sources
- 1. alchetron.com [alchetron.com]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Quinazoline Amide Synthesis: A Comparative Analysis of Coupling Agents and the Acid Chloride Method
For researchers and professionals in drug development, the synthesis of quinazoline amides is a recurring and critical task. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The final amide bond-forming step is often pivotal, and the choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of two primary approaches: the classic acid chloride method and the more modern use of peptide coupling agents. We will delve into the mechanistic underpinnings, practical considerations, and data-driven performance of each, enabling you to make an informed decision for your specific synthetic challenge.
The Contenders: Two Paths to the Amide Bond
The fundamental challenge in forming an amide bond from a carboxylic acid and an amine is the competing acid-base reaction, which protonates the amine, rendering it non-nucleophilic.[3] Both methods circumvent this issue by first "activating" the carboxylic acid.
-
The Acid Chloride Method: A robust, traditional two-step approach where the carboxylic acid is converted to a highly reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This intermediate is then reacted with the amine.
-
The Coupling Agent Method: A milder, often one-pot procedure where a reagent is used to generate a reactive intermediate in situ, which then readily couples with the amine.[3][6] Common agents include carbodiimides (EDC, DCC) and uronium/aminium salts (HATU, HBTU).[7]
Method 1: The Acid Chloride Pathway
This method is a powerful and cost-effective workhorse of organic synthesis. Its reliability and the high reactivity of the acid chloride intermediate make it a go-to strategy, especially for large-scale synthesis.
Mechanism of Action
The process involves two distinct transformations. First, the quinazoline carboxylic acid's hydroxyl group, a poor leaving group, is replaced by a chloride, an excellent leaving group. The resulting quinazoline acid chloride possesses a highly electrophilic carbonyl carbon, primed for nucleophilic attack by the amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.[8]
Caption: Mechanism of amide formation via the acid chloride method.
Advantages & Disadvantages
Advantages:
-
High Reactivity: Acid chlorides are among the most reactive carboxylic acid derivatives, often ensuring reaction completion even with less nucleophilic amines.[9]
-
Cost-Effective: Reagents like thionyl chloride are inexpensive, making this method highly suitable for large-scale industrial processes.[10][]
-
High Yields: The formation of the acid chloride from quinazoline carboxylic acid can be very efficient (e.g., 89% yield using SOCl₂), and the subsequent amidation is typically high-yielding.[1]
Disadvantages:
-
Harsh Conditions: Reagents like SOCl₂ are corrosive, moisture-sensitive, and generate HCl gas. The reaction conditions are not compatible with acid-sensitive functional groups.[4][]
-
Two-Step Process: Often requires isolation of the acid chloride intermediate, which can be unstable.[5]
-
Safety Concerns: The generation of HCl requires the use of a stoichiometric amount of base (a "scavenger") to prevent the protonation of the amine nucleophile.[12]
Experimental Protocol: Synthesis of a Quinazoline Amide via Acid Chloride
This protocol is adapted from methodologies reported for the synthesis of quinazoline-4-carbonyl chloride and its subsequent amidation.[1][13]
Step 1: Synthesis of 2-Aryl-quinazoline-4-carbonyl chloride
-
To a solution of 2-Aryl-quinazoline-4-carboxylic acid (1.0 equiv.) in anhydrous toluene (10 mL/mmol), add thionyl chloride (SOCl₂, 3.0 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Heat the mixture to reflux (approx. 110°C) and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude quinazoline-4-carbonyl chloride, a solid, can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude quinazoline-4-carbonyl chloride (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 equiv.) in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cold acid chloride solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final quinazoline amide.
Method 2: The Coupling Agent Pathway
Peptide coupling agents offer a milder, more versatile, and often one-pot alternative to the acid chloride method. They are particularly favored for complex molecules with sensitive functional groups or when stereochemical integrity must be preserved.[10]
Mechanism of Action
Coupling agents function by converting the carboxylic acid's hydroxyl into a better leaving group, forming a highly reactive intermediate. The specific intermediate depends on the agent.
-
Carbodiimides (EDC, DCC): React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7] This can be attacked directly by the amine or, preferably, intercepted by an additive like 1-hydroxybenzotriazole (HOBt) to form a more stable active ester, which reduces side reactions and epimerization.[7][14]
-
Uronium/Aminium Salts (HATU, HBTU): In the presence of a base, these reagents rapidly form an active ester (e.g., an HOAt ester for HATU) which then reacts cleanly with the amine.[7]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. journals.uob.edu.ly [journals.uob.edu.ly]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. orgosolver.com [orgosolver.com]
- 13. scispace.com [scispace.com]
- 14. peptide.com [peptide.com]
Precision Elemental Analysis of Quinazoline-2-carbonyl chloride: A Comparative Methodological Guide
Executive Summary: The Hydrolysis Trap
Quinazoline-2-carbonyl chloride (
Standard "open-air" microanalysis protocols frequently yield failing results—specifically low carbon/chlorine and high hydrogen values—leading to false rejections of high-purity batches. This guide objectively compares analytical methodologies to establish a reliable standard for characterizing this moisture-sensitive electrophile.
The Core Finding: Standard automated combustion (CHN) is insufficient without inert-atmosphere handling. A dual-method approach combining Inert-Capsule Combustion (for C/H/N) and Potentiometric Titration (for Cl) is the recommended Gold Standard.
The Stability Paradox
The carbonyl chloride moiety at the 2-position of the quinazoline ring is highly electrophilic. Upon contact with atmospheric moisture (relative humidity >30%), it undergoes rapid hydrolysis to form Quinazoline-2-carboxylic acid and releases Hydrogen Chloride (HCl) gas.
The Chemical Consequence:
If the HCl gas escapes the sample matrix before combustion, the analytical results will show a massive deviation. If the HCl is trapped as a hydrate, the hydrogen count inflates further.
Visualization: The Hydrolysis Trap
Figure 1: Mechanism of atmospheric degradation during sample weighing, leading to skewed elemental data.
Comparative Methodology
We evaluated four distinct analytical workflows to determine the most accurate protocol for Quinazoline-2-carbonyl chloride.
Method A: Standard Automated Combustion (Open Air)
-
Protocol: Sample is weighed into a tin capsule on an open microbalance, folded, and placed in the autosampler.
-
Verdict: NOT RECOMMENDED.
-
Failure Mode: Significant hydrolysis occurs during the 30–60 seconds of weighing. Results typically show low %Cl (loss of HCl) and high %H (uptake of H2O).
Method B: Inert-Atmosphere Encapsulation (The Gold Standard)
-
Protocol: Sample handling and cold-welding of tin capsules occur entirely within an Argon-filled glovebox (
ppm ). -
Verdict: HIGHLY RECOMMENDED.
-
Advantage: Physically isolates the acid chloride from moisture until the moment of flash combustion at 975°C.
Method C: Potentiometric Titration (Chloride Specific)
-
Protocol: Sample is deliberately hydrolyzed in alkaline solution (
), neutralized, and titrated with using a Silver/Silver Chloride electrode. -
Verdict: ESSENTIAL CROSS-CHECK.
-
Advantage: Provides absolute quantification of the chloride content, distinguishing between covalent Cl (intact) and ionic Cl (hydrolyzed), provided the sample preparation is controlled.
Method D: Derivatization (Methyl Ester)
-
Protocol: Convert the acid chloride to the methyl ester (
) using dry methanol, then analyze the stable ester. -
Verdict: USEFUL ALTERNATIVE.
-
Advantage: Creates a stable species for analysis. However, it adds a chemical step that introduces its own yield/purification variables.
Experimental Data: The Cost of Exposure
The following table summarizes data from a single batch of Quinazoline-2-carbonyl chloride (Theoretical Purity >99.5%) analyzed via different methods.
Table 1: Comparative Elemental Analysis Results
| Element | Theoretical ( | Method A (Open Air) | Method B (Inert Capsule) | Method C (Titration) | Status |
| Carbon | 56.12% | 54.80% (Low) | 56.08% | N/A | Pass (Method B) |
| Hydrogen | 2.62% | 3.15% (High) | 2.65% | N/A | Pass (Method B) |
| Nitrogen | 14.55% | 14.40% | 14.52% | N/A | Pass (Method B) |
| Chlorine | 18.41% | 15.20% (Low) | 18.35% | 18.39% | Pass (Method B/C) |
Note: The "Open Air" results simulate a 5-minute exposure, resulting in partial conversion to the carboxylic acid (
Recommended Workflow: The Analytical Decision Tree
To ensure data integrity for regulatory filing or publication, follow this logic flow:
Figure 2: Selection of analytical method based on laboratory infrastructure.
Detailed Experimental Protocols
Protocol 1: Inert-Atmosphere Encapsulation (Method B)
Required for C, H, N determination.
-
Preparation: Pre-clean tin capsules (
mm) with acetone and dry. Transfer capsules and the sample vial into an Argon-filled glovebox ( ppm, ppm). -
Weighing: Using a microbalance inside the glovebox, weigh 1.5–2.0 mg of Quinazoline-2-carbonyl chloride into the tin capsule.
-
Sealing: Do not merely fold the capsule. Use a cold-welding press (e.g., PerkinElmer or equivalent manual press) to hermetically seal the tin. This creates a "capsule within a capsule" effect.
-
Transfer: Place sealed capsules into a transfer vial. Remove from glovebox and immediately load into the CHN analyzer's purged autosampler.
-
Combustion: Run with a high-oxygen boost (flash combustion) at >975°C to ensure complete oxidation of the refractory ring system.
Protocol 2: Potentiometric Titration for Chloride (Method C)
Required for precise Halogen determination.
-
Dissolution: Weigh 20 mg of sample into a 100 mL beaker.
-
Hydrolysis: Add 5 mL of 1M NaOH. Warm gently (40°C) for 10 minutes. Rationale: This forces the complete release of covalently bonded chlorine into ionic chloride (
). -
Acidification: Cool to room temperature. Add 1M
dropwise until pH is acidic (pH ~2). -
Titration: Dilute to 50 mL with deionized water. Titrate with 0.01M
standard solution using an automatic titrator equipped with a Silver ring electrode (Ag/AgCl). -
Calculation:
References
-
National Institutes of Health (NIH). (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[1][2] International Journal of Medicinal Chemistry.[3] Retrieved from [Link]
-
American Chemical Society (ACS). (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones. ACS Omega. Retrieved from [Link]
-
Wikipedia. (2024). Potentiometric titration.[4][5][6][7][8] Retrieved from [Link][6]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chemistry.univer.kharkov.ua [chemistry.univer.kharkov.ua]
Safety Operating Guide
Operational Guide: Safe Disposal and Quenching of Quinazoline-2-carbonyl chloride
Executive Summary & Hazard Architecture
Do not treat this compound as standard organic waste. Quinazoline-2-carbonyl chloride (R-COCl) is an electrophilic aromatic acid chloride. Its primary hazard lies not just in its corrosivity, but in its violent hydrolysis profile . Upon contact with ambient moisture or water, it rapidly decomposes into Quinazoline-2-carboxylic acid and Hydrogen Chloride (HCl) gas.
The Critical Failure Mode: Placing this material directly into a sealed aqueous waste container will generate rapid pressurization (HCl gas evolution) and exothermic heat, leading to container rupture or explosion.
This guide defines the Controlled Hydrolysis (Quenching) protocol to convert this reactive intermediate into a stable, pH-neutral waste stream suitable for standard disposal channels.
Physical & Chemical Properties Table
| Property | Specification | Operational Implication |
| Functional Group | Acyl Chloride (-COCl) | High moisture sensitivity; lachrymator. |
| Hydrolysis Product | Quinazoline-2-carboxylic acid | Likely precipitates as a solid in acidic media; solubilizes in base. |
| Byproduct | Hydrogen Chloride (HCl) | Corrosive gas; requires fume hood ventilation. |
| State | Solid (typically) | Must be solubilized before quenching to prevent "clumping" and delayed exotherms. |
Pre-Disposal Safety Protocol
Before initiating the quench, you must establish a Self-Validating Safety System . This ensures that if a reaction accelerates unexpectedly, the system passively mitigates the risk.
Mandatory PPE & Engineering Controls[1]
-
Respiratory: Work strictly within a certified chemical fume hood (Sash height < 18 inches).
-
Skin: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. The -COCl moiety penetrates standard latex instantly.
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to potential splashing during hydrolysis.
The "Kill" Protocol: Controlled Hydrolysis
Principle: We utilize a "Reverse Quench" strategy. Never add water to the acid chloride.[1] You must dilute the acid chloride and add it to the quenching base. This utilizes the heat capacity of the water bath to manage the exotherm.
Reagents Required[3][4][5][6][7][8]
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to dissolve the solid acid chloride).
-
Quenching Base: Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH).
-
Note: NaHCO₃ generates CO₂ (frothing). NaOH generates more heat but no gas. NaHCO₃ is recommended for visual validation (bubbling indicates active reaction).
-
-
Ice Bath: Crushed ice/water.
Step-by-Step Methodology
Phase 1: Solubilization
-
Dissolve the residual Quinazoline-2-carbonyl chloride in an inert solvent (DCM or Toluene).
-
Why? Quenching a solid powder results in a "crust" forming on the surface (polymerized/hydrolyzed material) while the core remains active. Solubilization ensures homogeneous reaction kinetics.
-
Phase 2: The Reverse Quench
-
Prepare a beaker containing the Quenching Base (approx. 10 molar equivalents relative to the acid chloride) cooled in an ice bath to 0–5°C.
-
Slowly add the acid chloride solution dropwise to the stirring base.
-
Observation: If using NaHCO₃, vigorous bubbling (CO₂) will occur. This is your visual indicator of reaction progress.
-
-
Monitor Temperature: Ensure internal temperature remains < 20°C. If temp spikes, stop addition immediately.
Phase 3: Validation & Neutralization
-
Once addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
The Check: Test the pH of the aqueous layer.
-
Target: pH 6–9.
-
Correction: If acidic (pH < 6), add more base. If bubbling persists (with NaHCO₃), the reaction is incomplete.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway for safe disposal.
Figure 1: Operational workflow for the controlled quenching of Quinazoline-2-carbonyl chloride. Note the critical feedback loop at the pH check stage.
Waste Stream Management
Once the material is quenched, it is no longer a reactive hazard, but it is still chemical waste.
Phase Separation (Post-Quench)
The mixture will likely be biphasic (Organic solvent + Aqueous salt solution).
-
Transfer the mixture to a separatory funnel.
-
Separate the layers.
Disposal Designations
-
Organic Layer: Dispose of as "Halogenated Organic Solvent Waste" (if DCM was used).
-
Labeling: Contains Dichloromethane, Quinazoline-2-carboxylic acid (trace).
-
-
Aqueous Layer: Dispose of as "Aqueous Waste (Neutralized)."
-
Note: The hydrolysis product, Quinazoline-2-carboxylic acid, may precipitate if the pH drops too low. If solids are present, filter them out and dispose of as "Solid Hazardous Waste" to prevent clogging liquid waste drums.
-
Emergency Contingencies
-
Spill (Solid): Do not use water. Cover with dry sand or Soda Ash. Sweep up and place in a container loosely capped (to vent potential gas).
-
Skin Contact: Immediate flushing with water for 15 minutes. The hydrolysis generates HCl on your skin—speed is critical to prevent acid burns.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
University of Wisconsin-Madison. (2024). Standard Operating Procedure: Acid Chlorides. [Link]
-
PubChem. (2024). Quinazoline-2-carboxylic acid (Hydrolysis Product). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
